4F 4PP oxalate
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYJCRJPFMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042626 | |
| Record name | 4F 4PP oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4F 4PP Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4F 4PP oxalate, a selective 5-HT₂ₐ antagonist. The information herein is compiled and adapted from established chemical literature, offering detailed experimental protocols and data presented for clarity and reproducibility.
Overview of the Synthetic Pathway
The synthesis of this compound, chemically known as 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, can be strategically divided into three core stages:
-
Stage 1: Synthesis of the Key Intermediate, 4-(4-Fluorobenzoyl)piperidine. This stage focuses on constructing the core piperidine scaffold with the necessary 4-fluorobenzoyl substituent.
-
Stage 2: N-Alkylation of the Piperidine Intermediate. This step involves the attachment of the 4-phenylbutyl side chain to the piperidine nitrogen, forming the free base of the final compound.
-
Stage 3: Formation of the Oxalate Salt. The final stage involves the conversion of the synthesized free base into its more stable and crystalline oxalate salt form.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed methodologies for each stage of the synthesis, accompanied by tables summarizing key quantitative data derived from analogous reactions reported in the literature.
Step 1.1: N-Acetylation of Isonipecotic Acid
A common strategy to protect the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) is through acetylation.
Experimental Protocol:
-
To a solution of isonipecotic acid in a suitable solvent (e.g., acetic acid), add an excess of acetic anhydride.
-
Heat the reaction mixture at reflux for several hours to ensure complete conversion.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude N-acetyl isonipecotic acid can be purified by recrystallization or used directly in the next step.
Step 1.2: Friedel-Crafts Acylation
This step involves the acylation of fluorobenzene with N-acetyl isonipecotic acid chloride.
Experimental Protocol:
-
Convert N-acetyl isonipecotic acid to its corresponding acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
In a separate reaction vessel, add fluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent under an inert atmosphere.
-
Cool the fluorobenzene mixture and slowly add the N-acetyl isonipecotic acid chloride.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC.
-
Quench the reaction by carefully adding it to ice-water, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Step 1.3: Deacetylation to 4-(4-Fluorobenzoyl)piperidine Hydrochloride
The acetyl protecting group is removed by acid hydrolysis to yield the desired piperidine intermediate as its hydrochloride salt.[1]
Experimental Protocol:
-
A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N HCl is refluxed for 2 hours.[1]
-
The cooled solution is extracted twice with ether to remove any non-basic impurities.[1]
-
The aqueous solution is then basified with sodium hydroxide and extracted with benzene.[1]
-
The benzene extracts are dried, filtered, and the filtrate is concentrated under reduced pressure.[1]
-
The residual oil is dissolved in ether, and HCl gas is bubbled into the solution with stirring to precipitate the hydrochloride salt.
-
The salt is collected by filtration, washed with ether, and dried. Recrystallization from isopropanol can be performed for further purification.
Step 1.4: Preparation of the Free Base
The hydrochloride salt is converted to the free base for the subsequent N-alkylation step.
Experimental Protocol:
-
Dissolve the 4-(4-fluorobenzoyl)piperidine hydrochloride in water.
-
Basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the 4-(4-fluorobenzoyl)piperidine free base.
| Stage 1: Quantitative Data (Illustrative) | |
| Parameter | Value |
| Starting Material | Isonipecotic Acid |
| Final Product of Stage 1 | 4-(4-Fluorobenzoyl)piperidine |
| Overall Yield (indicative) | 60-70% |
| Purity (after purification) | >98% |
| Melting Point of HCl salt | 222-224 °C |
This stage involves the formation of the tertiary amine by reacting the secondary amine from Stage 1 with an appropriate alkylating agent. The following protocol is adapted from a similar N-alkylation of 4-(4-fluorobenzoyl)piperidine.
Caption: Workflow for the N-alkylation of 4-(4-fluorobenzoyl)piperidine.
Experimental Protocol:
-
A mixture of 4-(4-fluorobenzoyl)piperidine, 1-bromo-4-phenylbutane (slight excess), and anhydrous potassium carbonate in 1-butanol is stirred at reflux for 15 hours.
-
The mixture is then filtered to remove inorganic salts, and the filtrate is concentrated under vacuum.
-
The residual oil is dissolved in an acidic solution and extracted with a non-polar solvent like benzene or hexane to remove unreacted alkyl halide.
-
The aqueous acid layer is then made basic and extracted with a solvent such as chloroform or dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under vacuum.
-
Anhydrous ether is added to the resulting oily residue to induce crystallization of the 4F 4PP free base.
-
The solid product is collected by filtration and washed with ether. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/isopropyl ether.
| Stage 2: Quantitative Data (Illustrative) | |
| Parameter | Value |
| Starting Material | 4-(4-Fluorobenzoyl)piperidine |
| Alkylating Agent | 1-Bromo-4-phenylbutane |
| Yield (based on analogous reaction) | ~50% |
| Purity (after recrystallization) | >99% |
The final step is the conversion of the purified free base to its oxalate salt, which often improves stability and handling properties.
Caption: Workflow for the formation of this compound.
Experimental Protocol:
-
Dissolve the purified 4F 4PP free base in a minimal amount of a suitable solvent, such as dry isopropanol or ethanol.
-
In a separate flask, prepare a solution of one equivalent of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution dropwise to the stirred solution of the free base.
-
A precipitate should form upon addition. Continue stirring for a period (e.g., 1 hour) to ensure complete salt formation.
-
If precipitation is slow, cooling the mixture in an ice bath may be beneficial.
-
Collect the solid this compound by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent and then with ether to facilitate drying.
-
Dry the final product under vacuum to a constant weight.
| Stage 3: Quantitative Data (Illustrative) | |
| Parameter | Value |
| Starting Material | 4F 4PP Free Base |
| Reagent | Anhydrous Oxalic Acid |
| Yield | >95% (typically quantitative) |
| Purity | >99.5% |
Conclusion
The synthesis of this compound can be achieved through a robust and scalable three-stage process. This guide provides a detailed framework for its preparation, based on established chemical principles and analogous reactions. Researchers and drug development professionals can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed at all times.
References
4F 4PP oxalate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological applications of 4F 4PP oxalate, a potent and selective 5-HT2A receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Core Compound Data
This compound, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized antagonist of the serotonin 2A receptor. Its selectivity and high affinity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.
| Property | Value |
| Molecular Formula | C₂₄H₂₈FNO₅ |
| Molecular Weight | 429.49 g/mol |
| CAS Number | 144734-36-1 |
| Purity | Typically ≥98% |
| Appearance | A solid |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM) |
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its effects by selectively binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound prevents these downstream effects by blocking the initial binding of serotonin to the receptor.
5-HT2A Receptor Gq Signaling Pathway
Experimental Protocols
The following are representative protocols that can be adapted for the use of this compound in various experimental settings.
In Vitro Protocol: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [³H]ketanserin (a known 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the receptor membranes in ice-cold assay buffer to the desired concentration.
-
Prepare the radioligand solution at a concentration close to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted receptor membranes.
-
Non-specific Binding: Add 50 µL of the high-concentration non-specific binding control, 50 µL of radioligand, and 100 µL of diluted receptor membranes.
-
Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-wet the filter plate with assay buffer.
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Protocol: Mouse Head-Twitch Response (HTR) Assay
This protocol is designed to assess the antagonist effect of this compound on the head-twitch response induced by a 5-HT2A agonist in mice.
Materials:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
5-HT2A Agonist: DOI (2,5-dimethoxy-4-iodoamphetamine) hydrochloride.
-
Test Compound: this compound.
-
Vehicle: Saline (0.9% NaCl) or a suitable vehicle for dissolving the compounds.
-
Administration Tools: Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Compound Preparation and Administration:
-
Dissolve DOI in saline to a concentration of 2.5 mg/mL.
-
Dissolve this compound in the vehicle to the desired concentrations.
-
Administer this compound (or vehicle) via i.p. injection at a volume of 10 mL/kg.
-
-
Pre-treatment Time: Allow a pre-treatment period of 30 minutes.
-
Agonist Administration: Administer DOI via i.p. injection at a dose of 2.5 mg/kg.
-
Observation Period:
-
Immediately after DOI injection, place each mouse in an individual observation chamber.
-
Record the number of head twitches for each mouse over a 30-minute period.
-
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in head twitches.
-
Experimental Workflow: GPCR Antagonist Screening
The following diagram illustrates a general workflow for the screening and characterization of potential GPCR antagonists like this compound.
GPCR Antagonist Screening Workflow
In-Depth Technical Guide: 4F-4PP Oxalate Binding Affinity for the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 4F-4PP oxalate for the serotonin 2A (5-HT2A) receptor. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathway and a representative experimental workflow.
Quantitative Binding Affinity Data
4F-4PP oxalate is a selective antagonist for the 5-HT2A receptor.[1][2][3][4][5] It demonstrates a high affinity for the 5-HT2A receptor with a significantly lower affinity for the 5-HT2C subtype, making it a valuable tool for distinguishing between the functions of these two closely related receptors.
The binding affinity is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| 4F-4PP oxalate | 5-HT2A | 5.3 |
| 4F-4PP oxalate | 5-HT2C | 620 |
| Ketanserin | 5-HT2A | ~0.75 - 2.0 |
Table 1: Comparative binding affinities of 4F-4PP oxalate and the reference antagonist Ketanserin for serotonin 5-HT2A and 5-HT2C receptors.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the Ki value for 4F-4PP oxalate at the 5-HT2A receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound (4F-4PP oxalate) to displace a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for the 5-HT2A receptor is [3H]ketanserin.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates known to have a high density of these receptors (e.g., rat frontal cortex).
-
Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: 4F-4PP oxalate.
-
Reference Compound: Ketanserin (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microfilter plates with GF/B or GF/C filters.
-
Microplate scintillation counter.
Membrane Preparation
-
Cells expressing the 5-HT2A receptor are harvested and washed with a cold buffer.
-
The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl) using a homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
Competition Binding Assay Procedure
-
Assay Setup: The assay is performed in a 96-well microfilter plate in a final volume of 250 µL.
-
Addition of Components:
-
To each well, add 50 µL of assay buffer or the test compound (4F-4PP oxalate) at various concentrations.
-
For determining non-specific binding, add 50 µL of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Add 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
Initiate the binding reaction by adding 50 µL of [3H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).
-
-
Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the microfilter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.
Data Analysis
-
The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
The IC50 value (the concentration of 4F-4PP oxalate that inhibits 50% of the specific binding of [3H]ketanserin) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various downstream cellular responses.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound.
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. revvity.com [revvity.com]
- 4. scribd.com [scribd.com]
- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
4F-4PP Oxalate: An In-depth Technical Guide to its Selectivity for 5-HT2C versus 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the serotonin 5-HT2A and 5-HT2C receptor selectivity of 4F-4PP oxalate ((4-fluorophenyl)(1-(4-phenylbutyl)-4-piperidinyl)-methanone oxalate). 4F-4PP oxalate is a potent and selective antagonist of the 5-HT2A receptor with significantly lower affinity for the 5-HT2C receptor. This document collates available quantitative data, details the experimental methodologies for assessing its binding and functional activity, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
The serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors are G-protein coupled receptors (GPCRs) that share significant sequence homology and are both primarily coupled to the Gq/11 signaling pathway.[1][2] Despite these similarities, they exhibit distinct physiological roles and are implicated in different neurological and psychiatric disorders. Consequently, the development of ligands with high selectivity for either the 5-HT2A or 5-HT2C receptor is of significant interest in drug discovery. 4F-4PP oxalate has emerged as a valuable research tool due to its notable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.
Quantitative Data Summary
The selectivity of 4F-4PP oxalate is primarily defined by its differential binding affinities for the 5-HT2A and 5-HT2C receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | K_i_ (nM) | Selectivity (5-HT2C K_i_ / 5-HT2A K_i_) | Reference(s) |
| 5-HT2A | 4F-4PP oxalate | 5.3 | ~117-fold | [3][4][5] |
| 5-HT2C | 4F-4PP oxalate | 620 |
In addition to binding affinity, functional antagonism has been demonstrated. In one study, 4F-4PP oxalate was shown to inhibit serotonin-induced currents in Xenopus oocytes expressing human 5-HT2A receptors with an IC50 of 5.15 µM.
| Assay Type | Receptor | Parameter | Value (µM) | Reference(s) |
| Functional Antagonism | 5-HT2A | IC50 | 5.15 |
Signaling Pathways
Both 5-HT2A and 5-HT2C receptors are predominantly coupled to the Gq/11 family of G-proteins. Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Figure 1: 5-HT2A and 5-HT2C Receptor Gq/11 Signaling Pathway.
Experimental Protocols
The determination of the selectivity of 4F-4PP oxalate for 5-HT2A versus 5-HT2C receptors involves two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its antagonist properties (e.g., IC50).
Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors
This protocol outlines a competitive radioligand binding assay to determine the Ki of 4F-4PP oxalate at the 5-HT2A and 5-HT2C receptors.
Objective: To determine the binding affinity (Ki) of 4F-4PP oxalate for the human 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing either the human 5-HT2A or 5-HT2C receptor.
-
Radioligands:
-
For 5-HT2A: [³H]-Ketanserin
-
For 5-HT2C: [³H]-Mesulergine
-
-
4F-4PP oxalate stock solution.
-
Non-specific binding control: Mianserin or another appropriate high-affinity, non-labeled ligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd).
-
Increasing concentrations of 4F-4PP oxalate (the competitor).
-
For non-specific binding wells, add a high concentration of the non-labeled control ligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 4F-4PP oxalate concentration.
-
Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This protocol describes a functional assay to measure the antagonist activity of 4F-4PP oxalate at the human 5-HT2A receptor expressed in Xenopus laevis oocytes.
Objective: To determine the IC50 of 4F-4PP oxalate for the inhibition of serotonin-induced currents at the human 5-HT2A receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT2A receptor.
-
Two-electrode voltage clamp setup.
-
Microinjection system.
-
Serotonin (5-HT) stock solution.
-
4F-4PP oxalate stock solution.
-
Recording solution (e.g., ND96).
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA for the human 5-HT2A receptor. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Serotonin Application: Apply a fixed concentration of serotonin (typically the EC50 concentration for the expressed receptor) to the oocyte and record the resulting inward current, which is mediated by the activation of the 5-HT2A receptors and subsequent intracellular signaling.
-
Antagonist Application: After washing out the serotonin, pre-incubate the oocyte with a specific concentration of 4F-4PP oxalate for a defined period.
-
Co-application: While still in the presence of 4F-4PP oxalate, re-apply the same concentration of serotonin and record the current response.
-
Dose-Response Curve: Repeat steps 4 and 5 with a range of 4F-4PP oxalate concentrations to generate a dose-response curve for the inhibition of the serotonin-induced current.
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of different concentrations of 4F-4PP oxalate.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the 4F-4PP oxalate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 3: Experimental Workflow for TEVC Functional Assay.
Conclusion
The available data robustly demonstrates that 4F-4PP oxalate is a highly selective antagonist for the 5-HT2A receptor over the 5-HT2C receptor, with a selectivity ratio of approximately 117-fold based on binding affinity. This selectivity profile, established through radioligand binding assays and confirmed by functional studies, makes 4F-4PP oxalate an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the 5-HT2A receptor. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective serotonergic ligands.
References
The Role of 4F 4PP Oxalate in Serotonin System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F 4PP oxalate, also known by its chemical name (4-fluorophenyl)(1-(4-phenylbutyl)-4-piperidinyl)methanone oxalate, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. This selectivity makes it a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT2A receptor in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in serotonin system research.
Core Pharmacology and Data
This compound's primary mechanism of action is the competitive blockade of the 5-HT2A receptor. Its high affinity for this receptor subtype, coupled with significantly lower affinity for other serotonin receptors, allows for the specific interrogation of 5-HT2A-mediated signaling pathways.
Binding Affinity
The affinity of a compound for its receptor is a critical parameter in pharmacological studies. For this compound, the equilibrium dissociation constant (Ki) has been determined for the 5-HT2A and 5-HT2C receptors.
| Receptor Subtype | Kᵢ (nM) | Reference Compound (Ketanserin) Kᵢ (nM) |
| 5-HT2A | 5.3 | ~5.3 |
| 5-HT2C | 620 | - |
Table 1: Binding Affinities of this compound.
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize 5-HT2A antagonists like this compound. Specific parameters for this compound may require optimization.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand like unlabeled ketanserin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
2. Functional Assays (Calcium Flux or Inositol Phosphate Accumulation)
These assays measure the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the Gq-coupled 5-HT2A receptor.
Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A receptor activation.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A known 5-HT2A agonist (e.g., serotonin or DOI).
-
This compound.
-
For Calcium Flux: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescence plate reader.
-
For Inositol Phosphate (IP1) Accumulation: An IP1 HTRF assay kit.
Procedure (Calcium Flux):
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a 5-HT2A agonist (typically the EC80 concentration).
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assays
1. Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral assay in rodents that is reliably induced by 5-HT2A receptor agonists and blocked by antagonists. It serves as a behavioral proxy for hallucinogenic-like effects.
Objective: To assess the in vivo efficacy of this compound in blocking 5-HT2A receptor-mediated behavior.
Materials:
-
Mice or rats.
-
A 5-HT2A agonist known to induce HTR (e.g., DOI or psilocybin).
-
This compound.
-
Vehicle for drug administration.
-
Observation chambers.
Procedure:
-
Administer this compound or vehicle to the animals at various doses via a specific route (e.g., intraperitoneal injection).
-
After a pre-treatment period, administer the 5-HT2A agonist.
-
Place the animals in individual observation chambers.
-
Record the number of head twitches over a defined period.
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of the HTR.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders. Atypical antipsychotics, many of which are 5-HT2A antagonists, can restore deficits in PPI.
Objective: To evaluate the potential of this compound to modulate sensorimotor gating.
Materials:
-
Rats or mice.
-
A startle response system with a sound-attenuating chamber.
-
This compound.
-
Vehicle for drug administration.
-
Optionally, a drug to induce PPI deficits (e.g., a dopamine agonist like apomorphine or a psychotomimetic like phencyclidine).
Procedure:
-
Administer this compound or vehicle.
-
If modeling a deficit, administer the deficit-inducing drug.
-
Place the animal in the startle chamber and allow for an acclimation period.
-
Present a series of acoustic stimuli: a loud startling pulse alone, a weak prepulse followed by the startle pulse, and the prepulse alone.
-
Measure the startle response (whole-body flinch) to each stimulus.
-
Calculate the percentage of PPI: (%PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] * 100).
-
Compare the %PPI between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in serotonin system research.
Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A typical experimental workflow for the in vitro characterization of a 5-HT2A antagonist.
Caption: Logical relationship of this compound with other serotonergic agents at the 5-HT2A and other receptors.
Synthesis
Conclusion
This compound is a highly selective and potent 5-HT2A receptor antagonist that serves as an invaluable research tool for elucidating the complex roles of the serotonin system in health and disease. Its pharmacological profile allows for the specific investigation of 5-HT2A receptor function, both in vitro and in vivo. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective utilization of this compound in neuroscience and drug discovery research. Further studies to establish a comprehensive selectivity profile and to publish detailed in vivo experimental parameters would greatly enhance its utility for the scientific community.
An In-depth Technical Guide to the Chemical Properties and Purity of 4F-4PP Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, purity, and analytical methodologies for 4F-4PP oxalate, a potent and selective 5-HT2A receptor antagonist. The information herein is intended to support research and development activities by providing detailed technical data and standardized experimental protocols.
Chemical Properties
4F-4PP oxalate, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized research chemical.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H26FNO · C2H2O4 | [1] |
| Molecular Weight | 429.49 g/mol | [1] |
| CAS Number | 144734-36-1 | [1] |
| Appearance | Solid powder | |
| Solubility | DMSO: 6.25 mg/mL (14.55 mM), Ethanol: 20 mM (Sonication recommended for both) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Purity and Quality Control
The purity of 4F-4PP oxalate is critical for reliable experimental outcomes. The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). Commercial suppliers typically report a purity of ≥98% or ≥99% as determined by HPLC.
Representative Purity Data
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥98% - ≥99% | |
| Analytical Methods | HPLC, NMR |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of 4F-4PP oxalate.
Synthesis of N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine
The synthesis of the free base of 4F-4PP, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine, was first described by Herndon et al. (1992). The following protocol is a representative procedure based on their work.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for the free base of 4F-4PP.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-(4-fluorobenzoyl)piperidine (1 equivalent), 1-bromo-4-phenylbutane (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide in acetonitrile.
-
Reaction: Stir the mixture at reflux for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine as an oil.
Formation of 4F-4PP Oxalate
-
Salt Formation: Dissolve the purified N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine in a minimal amount of a suitable solvent such as ethanol.
-
Acid Addition: Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.
-
Precipitation and Isolation: The oxalate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a general reverse-phase HPLC method suitable for the purity analysis of 4F-4PP oxalate.
Experimental Workflow for HPLC Analysis
References
4F-4PP Oxalate: A Technical Guide to its Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4F-4PP oxalate (4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate), a selective serotonin 2A (5-HT2A) receptor antagonist. The document details its discovery, historical context within the development of serotonergic ligands, and key pharmacological data. Furthermore, this guide presents detailed experimental protocols for its synthesis, characterization, and use in common research applications. All quantitative data is presented in tabular format for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.
Introduction and Historical Context
The discovery of 4F-4PP oxalate is rooted in the quest for more selective ligands for the 5-HT2A receptor, a key target in neuroscience and pharmacology due to its role in various physiological and pathological processes, including mood, cognition, and psychosis. The prototypical 5-HT2A antagonist, ketanserin, while a valuable research tool, also exhibits significant affinity for other receptors, such as the 5-HT2C receptor, complicating the interpretation of experimental results.
In 1992, a team of researchers led by Richard A. Glennon at the Medical College of Virginia, Virginia Commonwealth University, published a seminal paper exploring the structure-activity relationships of ketanserin analogues.[1] Their work aimed to identify the structural moieties of ketanserin essential for high-affinity 5-HT2A binding and to develop analogues with improved selectivity over the 5-HT1C (now also known as 5-HT2C) receptor. In this study, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine, designated as compound 39 , was synthesized and characterized.[1] This compound, later to be known as 4F-4PP, demonstrated a binding affinity for the 5-HT2A receptor nearly equal to that of ketanserin but with significantly reduced affinity for the 5-HT2C receptor, thus representing a significant step forward in the development of selective 5-HT2A antagonists.[1]
Physicochemical and Pharmacological Properties
4F-4PP is most commonly supplied as an oxalate salt to improve its stability and solubility. Its chemical and pharmacological properties are summarized in the tables below.
Table 1: Physicochemical Properties of 4F-4PP Oxalate
| Property | Value |
| Chemical Name | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate |
| Synonyms | 4F 4PP oxalate, 4-PBFBP |
| CAS Number | 144734-36-1 |
| Molecular Formula | C₂₄H₂₈FNO₅ |
| Molecular Weight | 429.48 g/mol |
Table 2: Pharmacological Data for 4F-4PP
| Target Receptor | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| 5-HT2A | [³H]Ketanserin | Rat Cortex | 5.3 | [1] |
| 5-HT1C (5-HT2C) | [³H]Mesulergine | Rat Choroid Plexus | 620 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4F-4PP oxalate and its characterization through radioligand binding assays, as would have been performed during its initial discovery and subsequent evaluation.
Synthesis of 4F-4PP Oxalate
The synthesis of 4F-4PP involves a two-step process: the N-alkylation of 4-(4-fluorobenzoyl)piperidine followed by the formation of the oxalate salt. The following protocol is based on the general methods described by Herndon et al. (1992) and standard organic chemistry procedures.
Step 1: Synthesis of N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine (4F-4PP free base)
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-fluorobenzoyl)piperidine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: To the stirred suspension, add 1.1 equivalents of 1-bromo-4-phenylbutane.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of 4F-4PP Oxalate
-
Dissolution: Dissolve the purified 4F-4PP free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Salt Formation: To this solution, add a solution of 1.05 equivalents of oxalic acid dissolved in the same solvent, dropwise with stirring.
-
Precipitation: The oxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield 4F-4PP oxalate as a crystalline solid.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
The following is a representative protocol for determining the binding affinity (Kᵢ) of 4F-4PP oxalate for the 5-HT2A receptor, based on the methods used in the original characterization studies.
-
Membrane Preparation:
-
Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of 4F-4PP oxalate (or vehicle for total binding).
-
50 µL of [³H]ketanserin (at a concentration near its Kₔ, e.g., 0.5 nM).
-
150 µL of the prepared membrane suspension (containing 50-100 µg of protein).
-
-
For determination of non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., 1 µM ketanserin) instead of the test compound.
-
Incubate the plate at 37 °C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of 4F-4PP oxalate that inhibits 50% of the specific binding of [³H]ketanserin) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts related to 4F-4PP oxalate.
References
In-depth Technical Guide: 4F 4PP Oxalate for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
4F 4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key target in neuroscience research due to its involvement in a wide range of physiological and pathological processes, including learning, memory, mood, and psychosis. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological profile, experimental applications, and the underlying signaling pathways.
Pharmacological Profile
This compound is distinguished by its high affinity for the 5-HT2A receptor and significantly lower affinity for the 5-HT2C receptor, making it a valuable tool for dissecting the specific roles of the 5-HT2A receptor in complex neural circuits.
Binding Affinity
The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Selectivity (over 5-HT2A) |
| 5-HT2A | 5.3[1] | - |
| 5-HT2C | 620[1] | ~117-fold |
Mechanism of Action: 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Activation of this pathway by the endogenous ligand serotonin (5-HT) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic transmission.
This compound, as a 5-HT2A receptor antagonist, competitively binds to the receptor, preventing serotonin from activating this downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the basis for its utility in neuroscience research.
Figure 1. 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Applications and Protocols
The selective antagonism of the 5-HT2A receptor by this compound makes it a valuable tool in a variety of neuroscience research applications, from in vitro electrophysiology to in vivo behavioral studies.
In Vitro Electrophysiology
Objective: To investigate the role of 5-HT2A receptors in modulating synaptic transmission and neuronal excitability.
Representative Protocol (Whole-Cell Patch-Clamp in Brain Slices):
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Establish a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with an internal solution (e.g., containing in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or neuronal firing.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution in aCSF to the desired final concentration. A study on the nucleus tractus solitarii used a concentration of 100 µM to examine the effects of 5-HT2A receptor blockade on synaptic transmission.[3]
-
Bath-apply this compound to the slice and record the changes in synaptic activity or neuronal firing.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of synaptic events or the firing rate of the neuron before, during, and after drug application using appropriate software.
-
Figure 2. General Experimental Workflow for In Vitro Electrophysiology.
In Vivo Behavioral Studies
Objective: To determine the effects of 5-HT2A receptor blockade on complex behaviors such as anxiety, locomotion, and seizure susceptibility.
Representative Protocol (Intracerebroventricular Injection in a Seizure Model):
This protocol is based on a study investigating the role of 5-HT2A receptors in NMDA receptor-mediated seizures.[4]
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss CD-1).
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a vehicle suitable for intracerebroventricular (icv) injection. One study used a mixture of ethanol, Kolliphor EL, and physiological saline (1:1:18 v/v/v).
-
Anesthetize the mice lightly with isoflurane.
-
Administer a specific dose of this compound (e.g., 3 nmol) via icv injection. The injection coordinates for the lateral ventricle are typically 0.2 mm posterior, 1.0 mm lateral to the bregma, and at a depth of 2.5 mm.
-
-
Behavioral Testing:
-
Thirty minutes after the icv injection of this compound, induce seizures by administering an NMDA receptor agonist (e.g., NMDA, 300 pmol, icv).
-
Immediately after NMDA administration, place the mouse in an observation arena.
-
Videorecord the animal's behavior for a set period (e.g., 30 minutes).
-
Score the severity of seizures based on a predefined scale (e.g., latency to first convulsion, duration of tonic-clonic seizures, and mortality).
-
-
Data Analysis:
-
Compare the seizure scores between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests.
-
Figure 3. Workflow for an In Vivo Seizure Study.
Pharmacokinetic Considerations
Currently, there is limited publicly available information on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Researchers should consider the following when designing experiments:
-
Solubility: The oxalate salt form generally improves aqueous solubility. However, for in vivo studies, formulation in vehicles like the ethanol:Kolliphor EL:saline mixture may be necessary to achieve the desired concentration and bioavailability.
-
Blood-Brain Barrier Penetration: The structure of 4F 4PP suggests it is likely to be centrally active, but empirical validation of its ability to cross the blood-brain barrier and its brain-to-plasma ratio is recommended for systemic administration studies.
-
Metabolism: The metabolic fate of this compound has not been extensively characterized. Researchers should be aware of potential active metabolites that could contribute to the observed pharmacological effects.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in the central nervous system. Its high selectivity allows for the precise dissection of 5-HT2A receptor-mediated effects in a variety of experimental paradigms. This guide provides a foundational understanding of its pharmacological properties and offers representative protocols to facilitate its use in neuroscience research. Further investigation into its pharmacokinetic profile will enhance its utility and the interpretability of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Endocannabinoids blunt the augmentation of synaptic transmission by serotonin 2A receptors in the nucleus tractus solitarii (nTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 4F-4PP Oxalate
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties of 4F-4PP oxalate, a selective antagonist for the serotonin 5-HT2A receptor. It is intended for use by researchers, scientists, and professionals in the field of drug development.
Core Pharmacology
4F-4PP oxalate, chemically known as 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a potent and selective antagonist of the 5-HT2A serotonin receptor.[1] Its primary mechanism of action is the competitive inhibition of this receptor, thereby blocking the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT).
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, 4F-4PP oxalate prevents these downstream events.
The selectivity of 4F-4PP oxalate is a key feature of its pharmacological profile. It exhibits a significantly higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C subtype, making it a valuable tool for differentiating the physiological and pathological roles of these two closely related receptors.[1]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for 4F-4PP oxalate, providing a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Species | Assay Type | Reference |
| 5-HT2A | 5.3 | Not Specified | Radioligand Binding | [1] |
| 5-HT2C | 620 | Not Specified | Radioligand Binding | [1] |
Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity
| Assay Description | IC50 (µM) | System | Effect | Reference |
| Inhibition of 5-HT-induced currents | 5.15 | Xenopus oocytes expressing human 5-HT2A receptors | Antagonism |
IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed experimental protocols from the primary literature are often proprietary or not fully disclosed in publicly available documents. The following represent standardized methodologies and specific details gleaned from available sources for key experiments involving 4F-4PP oxalate.
1. Radioligand Binding Assay (Standard Protocol)
This protocol outlines a general method for determining the binding affinity (Ki) of 4F-4PP oxalate for the 5-HT2A and 5-HT2C receptors.
-
Objective: To determine the Ki of the test compound (4F-4PP oxalate) by its ability to compete with a selective radioligand for binding to the target receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A or 5-HT2C receptor, or homogenized brain tissue from a suitable animal model (e.g., rat cortex).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compound: 4F-4PP oxalate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, CaCl2).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of 4F-4PP oxalate.
-
Incubation: In assay tubes, combine the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 4F-4PP oxalate. Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled standard antagonist).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 4F-4PP oxalate. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value from this curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Spinal Superfusion and Electrophysiology in a Neuropathic Pain Model
This protocol is based on methodologies described in studies investigating the role of spinal 5-HT2A receptors in pain modulation, where 4F-4PP was used as a selective antagonist.
-
Objective: To assess the effect of 4F-4PP oxalate on spinal nociceptive transmission in an animal model of neuropathic pain.
-
Animal Model: Adult male Sprague Dawley rats are typically used. Neuropathic pain is induced by spinal nerve ligation (SNL), a surgical procedure that mimics chronic nerve injury.
-
Surgical Preparation:
-
Animals are anesthetized (e.g., with urethane).
-
A laminectomy is performed at the lumbar level (L4-L5) to expose the spinal cord.
-
A small well is created around the exposed spinal cord using silicone to contain the superfusion solution.
-
-
Electrophysiological Recording:
-
A recording electrode is placed in the dorsal horn of the spinal cord to measure C-fiber-evoked field potentials.
-
The corresponding sciatic nerve is stimulated electrically to elicit these potentials, which are indicative of nociceptive (pain) signal transmission.
-
-
Drug Administration:
-
An artificial cerebrospinal fluid (aCSF) solution is continuously superfused over the exposed spinal cord.
-
After establishing a stable baseline recording of the evoked field potentials, the superfusion medium is switched to one containing 4F-4PP oxalate at a defined concentration (e.g., 100 µM).
-
-
Data Analysis: The area of the C-fiber-evoked field potentials is measured before, during, and after the application of 4F-4PP oxalate. A reduction in the area of these potentials indicates that the compound is inhibiting spinal nociceptive processing.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of 4F-4PP oxalate.
Caption: 5-HT2A receptor signaling pathway and antagonism by 4F-4PP oxalate.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for in vivo spinal electrophysiology experiment.
References
Methodological & Application
Application Notes and Protocols: 4F 4PP Oxalate In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F 4PP oxalate is a potent and selective antagonist for the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] Understanding its binding characteristics is crucial for its application in neuroscience research and drug development. This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor. The protocol is based on established principles of radioligand binding assays and the known pharmacological profile of this compound.
Quantitative Data Summary
The binding affinity of this compound has been determined in previous studies. The following table summarizes the reported equilibrium dissociation constants (Ki) for this compound at serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 5.3 | |
| 5-HT2C | 620 |
This data highlights the high selectivity of this compound for the 5-HT2A receptor over the 5-HT2C receptor.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT2A receptor using a competition binding assay with a suitable radioligand.
1. Materials and Reagents:
-
Cell Membranes: A preparation of cell membranes expressing the human 5-HT2A receptor. This can be from a stable cell line (e.g., HEK293 or CHO cells) or from tissue homogenates known to express the receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2A receptor (e.g., [3H]-Ketanserin). The concentration of the radioligand should be at or below its Kd value for the receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled Ketanserin or Mianserin) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration Apparatus (Cell harvester).
-
Scintillation Counter.
2. Experimental Workflow:
Figure 1. Experimental workflow for the in vitro radioligand competition binding assay.
3. Assay Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.
-
Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a final protein concentration of 50-120 µg per well. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Set up the 96-well plate with triplicate wells for each condition:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + high concentration of non-labeled antagonist.
-
Competition: Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, test compound (or buffer/non-specific antagonist), radioligand, and finally the membrane preparation.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, for instance by heating them at 50°C for 30 minutes.
-
Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
4. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This can be done using non-linear regression analysis software (e.g., Prism).
-
-
Calculate Ki:
-
Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway Context
This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins.
Figure 2. Simplified 5-HT2A receptor signaling pathway and the antagonistic action of this compound.
Activation of the 5-HT2A receptor by an agonist like serotonin leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to various downstream cellular responses. As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the effects of serotonin or other agonists.
References
Application Notes and Protocols for 4F-4PP Oxalate in Serotonin Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F-4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1] Its high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2C receptor, make it a valuable pharmacological tool for elucidating the specific roles of the 5-HT2A receptor in cellular signaling and in vivo physiological responses.[1] These application notes provide detailed protocols for the use of 4F-4PP oxalate in in vitro and in vivo research settings to investigate 5-HT2A receptor function.
Data Presentation
The following tables summarize the key pharmacological data for 4F-4PP oxalate.
Table 1: In Vitro Binding Affinity of 4F-4PP Oxalate
| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |
| 5-HT2A | 5.3 | [³H]ketanserin | Not Specified | [1] |
| 5-HT2C | 620 | Not Specified | Not Specified |
Table 2: In Vitro Functional Activity of 4F-4PP Oxalate
| Assay Type | IC₅₀ | Agonist | Cell Line | Reference |
| Electrophysiology (Two-electrode voltage clamp) | 5.15 µM | 5-HT | Xenopus oocytes expressing human 5-HT2A receptors |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general experimental workflow for characterizing the antagonist activity of 4F-4PP oxalate.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: General workflow for 5-HT2A antagonist characterization.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of 4F-4PP oxalate for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]ketanserin.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells).
-
[³H]ketanserin (radioligand).
-
4F-4PP oxalate.
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 4F-4PP oxalate in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
4F-4PP oxalate dilutions or vehicle.
-
[³H]ketanserin (at a concentration near its Kd).
-
Cell membranes.
-
-
For total binding wells, add vehicle instead of 4F-4PP oxalate.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 4F-4PP oxalate to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of 4F-4PP oxalate to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
4F-4PP oxalate.
-
5-HT2A receptor agonist (e.g., serotonin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells into the microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Prepare serial dilutions of 4F-4PP oxalate in assay buffer.
-
Add the 4F-4PP oxalate dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence reader and initiate kinetic reading.
-
After establishing a baseline fluorescence, add the agonist to all wells.
-
Continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of 4F-4PP oxalate to determine the IC₅₀ value.
-
In Vivo Assays
1. Head-Twitch Response (HTR) in Mice
The HTR is a behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists. 4F-4PP oxalate can be used to antagonize agonist-induced head twitches.
-
Materials:
-
Male C57BL/6J mice.
-
4F-4PP oxalate.
-
5-HT2A receptor agonist known to induce HTR (e.g., DOI or psilocybin).
-
Vehicle for drug administration (e.g., saline, DMSO/Tween/saline mixture).
-
Observation chambers.
-
-
Procedure:
-
Prepare solutions of 4F-4PP oxalate and the 5-HT2A agonist in the appropriate vehicle.
-
Administer 4F-4PP oxalate (e.g., via intraperitoneal injection) at various doses to different groups of mice.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer the 5-HT2A agonist.
-
Immediately place the mice in the observation chambers and record the number of head twitches over a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the number of head twitches in the groups pretreated with 4F-4PP oxalate to the group that received the agonist alone.
-
Determine the dose of 4F-4PP oxalate that produces a significant reduction in HTR.
-
2. In Vivo Receptor Occupancy
This assay measures the extent to which 4F-4PP oxalate binds to 5-HT2A receptors in the brain of a living animal.
-
Materials:
-
Rodents (rats or mice).
-
4F-4PP oxalate.
-
A radiolabeled 5-HT2A receptor ligand for ex vivo binding or a PET tracer for in vivo imaging.
-
Vehicle for drug administration.
-
Tissue homogenization equipment.
-
Gamma counter or PET scanner.
-
-
Procedure (Ex Vivo):
-
Administer various doses of 4F-4PP oxalate to different groups of animals.
-
At a time corresponding to the peak brain exposure of 4F-4PP oxalate, administer the radiolabeled ligand.
-
After a suitable time for the radioligand to reach equilibrium, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex).
-
Homogenize the tissue and measure the amount of radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of receptor occupancy by comparing the specific binding of the radioligand in the 4F-4PP oxalate-treated groups to the vehicle-treated group.
-
Determine the dose of 4F-4PP oxalate required to achieve a certain level of receptor occupancy (e.g., ED₅₀).
-
Conclusion
4F-4PP oxalate is a highly selective and potent 5-HT2A receptor antagonist that serves as an indispensable tool for researchers in neuroscience and drug discovery. The protocols outlined in these application notes provide a framework for the comprehensive in vitro and in vivo characterization of 5-HT2A receptor function. By employing these methodologies, researchers can further unravel the intricate roles of the 5-HT2A receptor in health and disease.
References
4F 4PP oxalate solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and use of 4F 4PP oxalate, a selective antagonist of the serotonin 2A (5-HT2A) receptor, for both in vitro and in vivo experiments. This document includes comprehensive data on its solubility, step-by-step procedures for solution preparation, and visual diagrams of the experimental workflow and the targeted signaling pathway to ensure accurate and reproducible results in a research setting.
Introduction to this compound
This compound, with the chemical name (4-fluorophenyl)(1-(4-phenylbutyl)piperidin-4-yl)methanone oxalate, is a potent and selective antagonist of the 5-HT2A receptor. It exhibits a high affinity for the 5-HT2A receptor, with a Ki value of 5.3 nM, and significantly lower affinity for the 5-HT2C receptor (Ki = 620 nM), making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.[1][2][3][4][5] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). Subsequently, IP₃ mediates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
Physicochemical Properties and Solubility
-
CAS Number: 144734-36-1
-
Molecular Formula: C₂₂H₂₆FNO · C₂H₂O₄
-
Molecular Weight: 429.49 g/mol
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.
| Solvent | Solubility (Molar) | Solubility (Mass) | Notes |
| DMSO | ~100 mM | ~42.95 mg/mL | Sonication is recommended to aid dissolution. |
| Ethanol | ~20 mM | ~8.59 mg/mL | Sonication is recommended to aid dissolution. |
Table 1: Solubility of this compound in Common Solvents.
Storage and Stability
-
Solid Form: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays, such as receptor binding or functional assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for the specific assay (e.g., PBS, HBSS, or cell culture medium)
Protocol:
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.295 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 4.295 mg of the compound.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.
-
Preparation for In Vivo Experiments
This protocol provides a general guideline for formulating this compound for administration in animal models. The choice of vehicle may need to be optimized depending on the specific animal model, route of administration, and desired dosage.
Materials:
-
This compound powder
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl) or sterile water for injection
Protocol:
-
Vehicle Preparation (e.g., 20% HPβCD in Saline):
-
Weigh the required amount of HPβCD. For a 20% (w/v) solution, dissolve 20 g of HPβCD in a final volume of 100 mL of sterile saline.
-
Stir the solution until the HPβCD is completely dissolved. Gentle warming may be required.
-
Sterile filter the vehicle solution using a 0.22 µm filter.
-
-
This compound Formulation Preparation (Example for a 1 mg/mL solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL). To do this, dissolve 20 mg of the compound in 1 mL of DMSO.
-
To prepare the final formulation, slowly add the DMSO stock solution to the prepared vehicle while vortexing. For a 1 mg/mL final concentration, add 50 µL of the 20 mg/mL DMSO stock solution to 950 µL of the 20% HPβCD vehicle.
-
This results in a final formulation with 5% DMSO. The final concentration of the components should be optimized for solubility and tolerability in the animal model.
-
It is recommended to prepare this formulation fresh on the day of the experiment. If the solution appears cloudy or precipitates, sonication may be used to aid dissolution.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. symmetric.events [symmetric.events]
- 2. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4F 4PP Oxalate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F 4PP oxalate is a potent and selective antagonist of the 5-HT2A serotonin receptor.[1][2][3] It exhibits a high binding affinity for the 5-HT2A receptor, with a Ki value of 5.3 nM, while demonstrating significantly lower affinity for the 5-HT2C receptor (Ki = 620 nM).[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor in various cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture studies, aimed at researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine, 5-HT). The 5-HT2A receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can be used to study the cellular consequences of 5-HT2A receptor inhibition.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate | |
| Molecular Formula | C22H26FNO.C2H2O4 | |
| Molecular Weight | 429.49 g/mol | |
| CAS Number | 144734-36-1 | |
| Purity | ≥99% (HPLC) |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 5.3 | |
| 5-HT2C | 620 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume of the stock solution. A common stock solution concentration is 10 mM.
-
Calculate the mass of this compound powder needed. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 x 10^-3 mol/L x 1 x 10^-3 L x 429.49 g/mol x 1000 mg/g = 4.29 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. At -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.
Protocol 2: Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., neuronal cells, smooth muscle cells, platelets)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Serotonin (5-HT) or other 5-HT2A agonist
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Seed the cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Pre-incubate the cells with this compound for a sufficient period to allow for receptor binding. This time can range from 30 minutes to several hours, depending on the experimental design.
-
(Optional) Add the 5-HT2A agonist (e.g., serotonin) to the wells to stimulate the receptor. The concentration of the agonist should be determined based on dose-response curves.
-
Incubate the cells for the desired experimental duration. This can range from minutes for signaling studies to days for proliferation or toxicity assays.
-
Proceed with the desired downstream analysis, such as calcium imaging, IP1 accumulation assays, western blotting for signaling proteins, or cell viability assays.
Protocol 3: In Vitro Calcium Mobilization Assay
Materials:
-
Cells expressing 5-HT2A receptors
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Serotonin (5-HT)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add HBSS containing this compound at various concentrations to the wells. Include a vehicle control.
-
Pre-incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add a 5-HT2A agonist (e.g., serotonin) to stimulate calcium release.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on agonist-induced calcium mobilization.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Cell-Based Assays with this compound.
References
Application Notes and Protocols for In Vivo Administration and Dosing of 4F 4PP Oxalate
Disclaimer: The following application notes and protocols are intended for research purposes only. 4F 4PP oxalate is a chemical for laboratory investigation and is not for human or veterinary use. The information provided is based on general knowledge of similar compounds and publicly available data from chemical suppliers. No specific in vivo studies detailing the administration and dosing of this compound have been published in peer-reviewed literature. Therefore, researchers must conduct their own dose-response and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental goals.
Introduction
This compound is a selective 5-HT₂A receptor antagonist with a high affinity (Ki = 5.3 nM) for this receptor and significantly lower affinity for 5-HT₂C receptors (Ki = 620 nM)[1][2][3]. Its selectivity makes it a valuable tool for investigating the role of the 5-HT₂A receptor in various physiological and pathological processes in vivo. These application notes provide a general guideline for the preparation, administration, and dosing of this compound in animal models.
Compound Information
| Property | Value | Reference |
| Molecular Weight | 429.49 g/mol | [1] |
| Formula | C₂₂H₂₆FNO · C₂H₂O₄ | [1] |
| Purity | ≥99% (HPLC) | |
| Storage | Store at room temperature. For long-term storage of stock solutions, -20°C or -80°C is recommended. |
In Vivo Formulation and Preparation
This compound is sparingly soluble in aqueous solutions. Therefore, the use of a vehicle is necessary for in vivo administration. The choice of vehicle will depend on the route of administration and the desired concentration. It is crucial to prepare fresh solutions for each experiment or store stock solutions appropriately to avoid degradation.
3.1. Stock Solution Preparation (e.g., 10 mg/mL in DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
3.2. Working Solution Preparation for Injection
It is critical to minimize the final concentration of DMSO in the injected solution, as high concentrations can be toxic to animals. A final DMSO concentration of <5% is generally recommended.
3.2.1. Formulation 1: DMSO and Saline
This is a simple formulation suitable for some applications, but precipitation of the compound may occur.
-
Materials: 10 mg/mL this compound in DMSO stock solution, sterile saline (0.9% NaCl).
-
Protocol:
-
Thaw an aliquot of the 10 mg/mL stock solution.
-
For a final injection volume of 100 µL and a desired dose, calculate the required volume of the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration and volume immediately before administration.
-
Vortex the solution well. Visually inspect for any precipitation.
-
3.2.2. Formulation 2: DMSO, PEG300, Tween-80, and Saline (Suspension)
This formulation creates a suspension that can be suitable for intraperitoneal (IP) and oral (PO) administration.
-
Materials: 10 mg/mL this compound in DMSO stock solution, Polyethylene glycol 300 (PEG300), Tween-80, sterile saline.
-
Protocol (for a 1 mg/mL final concentration):
-
Take 100 µL of the 10 mg/mL stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the suspension vigorously before each injection to ensure uniform distribution of the compound.
-
3.2.3. Formulation 3: DMSO and Corn Oil
This formulation is suitable for subcutaneous (SC) or oral (PO) administration of lipophilic compounds.
-
Materials: 10 mg/mL this compound in DMSO stock solution, sterile corn oil.
-
Protocol:
-
For a final desired concentration, dilute the appropriate volume of the DMSO stock solution with corn oil. For example, to achieve a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of corn oil.
-
Mix thoroughly by vortexing or sonication.
-
In Vivo Administration
The choice of administration route depends on the experimental design, including the desired speed of onset and duration of action.
4.1. Routes of Administration
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents. The suspension formulation (3.2.2) is often used.
-
Subcutaneous (SC) Injection: Provides a slower absorption rate compared to IP injection. The corn oil formulation (3.2.3) can be suitable.
-
Oral Gavage (PO): For oral administration. Both the suspension (3.2.2) and corn oil (3.2.3) formulations can be adapted for this route.
-
Intravenous (IV) Injection: Requires a formulation that is a clear solution and free of particulates to prevent embolism. The simple DMSO/saline formulation (3.2.1) may be attempted, but solubility must be carefully checked. Further formulation development with solubilizing agents like cyclodextrins may be necessary for IV administration.
4.2. General Dosing Considerations
-
Dose-Response Studies: It is imperative to conduct pilot studies to determine the effective dose range for the desired biological effect. Start with a low dose and escalate until the desired effect is observed, while monitoring for any adverse effects.
-
Vehicle Control Group: Always include a vehicle control group that receives the same volume of the vehicle without the compound to account for any effects of the vehicle itself.
-
Animal Species: Dosing can vary significantly between species (e.g., mice vs. rats). A dose that is effective in one species may not be in another.
-
Monitoring: Closely monitor animals for any signs of toxicity or distress after administration.
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating a general experimental workflow for in vivo administration and the signaling pathway associated with 5-HT₂A receptor antagonism.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Simplified signaling pathway of the 5-HT₂A receptor and its antagonism by this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
By following these general guidelines and conducting thorough preliminary studies, researchers can effectively utilize this compound as a selective 5-HT₂A antagonist in their in vivo experimental models.
References
Application Note: Quantitative Analysis of 4F 4PP Oxalate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4F 4PP Oxalate. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile/water mixture and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in bulk drug substances or research samples. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.
Introduction
This compound, chemically known as (4-fluorophenyl)(1-(4-phenylbutyl)piperidin-4-yl)methanone oxalate, is a selective 5-HT2A antagonist with high affinity for the serotonin 2A receptor.[1] Its purity is often assessed by HPLC, indicating the suitability of this technique for quantitative analysis.[2] The presence of the 4-fluorobenzoyl chromophore in the molecule allows for direct UV spectrophotometric detection, making it amenable to straightforward HPLC-UV analysis. This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters for sample and mobile phase filtration.
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥99%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Methanol: HPLC grade.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation
-
Prepare the 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.
-
Mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The proposed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
| Retention Time | Approximately 5.5 minutes |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications where accurate quantification of this compound is required. The validation data demonstrates that the method is specific, linear, precise, and accurate for its intended purpose.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of 4F-4PP Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the qualitative and quantitative analysis of 4F-4PP oxalate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). 4F-4PP oxalate, a selective 5-HT2A receptor antagonist, is of significant interest in neuroscience research and drug development.[1] The methods outlined below are designed to offer a robust and reliable analytical workflow, from sample preparation to data acquisition and analysis, suitable for various research applications.
Introduction
4F-4PP oxalate, with the chemical name (4-fluorophenyl)(1-(4-phenylbutyl)piperidin-4-yl)methanone oxalate, is a potent and selective antagonist for the serotonin 5-HT2A receptor.[1] Its selectivity for the 5-HT2A subtype over other serotonin receptors makes it a valuable tool for studying the physiological and pathological roles of this receptor. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control of 4F-4PP oxalate. LC-MS/MS offers the high sensitivity and selectivity required for the determination of this compound in complex matrices.
Chemical Properties
A thorough understanding of the chemical properties of 4F-4PP oxalate is fundamental for method development.
| Property | Value | Reference |
| Chemical Name | (4-fluorophenyl)(1-(4-phenylbutyl)piperidin-4-yl)methanone oxalate | [2] |
| CAS Number | 144734-36-1 | [2][3] |
| Molecular Formula | C22H26FNO · C2H2O4 | |
| Molecular Weight | 429.48 g/mol | |
| Free Base Formula | C22H26FNO | |
| Free Base Molecular Weight | 339.45 g/mol |
Predicted Mass Spectrometry Fragmentation
For the development of a selective and sensitive MS/MS method, understanding the fragmentation pattern of the parent molecule is essential. The analysis will focus on the free base form of 4F-4PP, which has a monoisotopic mass of approximately 339.20 Da. Ionization is expected to be most efficient in positive electrospray ionization (ESI+) mode, resulting in a protonated molecule [M+H]⁺ at m/z 340.2.
The fragmentation of the [M+H]⁺ ion is predicted to occur at the most labile bonds. Common fragmentation pathways for N-alkylpiperidines and compounds with similar structures involve cleavages at the piperidine ring and the side chains.
Predicted Fragmentation Pathways for 4F-4PP [M+H]⁺:
-
Precursor Ion (Q1): m/z 340.2
-
Predicted Product Ions (Q3):
-
m/z 212.1: Resulting from the cleavage of the bond between the piperidine nitrogen and the phenylbutyl group, leading to the formation of the protonated 4-(4-fluorobenzoyl)piperidine fragment. This is often a stable and abundant fragment for such structures.
-
m/z 123.1: Corresponding to the 4-fluorobenzoyl cation. This fragment arises from the cleavage of the bond between the carbonyl group and the piperidine ring.
-
m/z 135.1: Represents the phenylbutyl cation, formed by cleavage at the piperidine nitrogen.
-
m/z 91.1: A common tropylium ion fragment resulting from the rearrangement of the phenylbutyl group.
-
The following diagram illustrates the predicted fragmentation of the 4F-4PP free base.
Caption: Predicted fragmentation of 4F-4PP.
Experimental Protocols
The following protocols provide a starting point for the analysis of 4F-4PP oxalate and should be optimized for specific instrumentation and sample matrices.
Standard and Sample Preparation
Reagents and Materials:
-
4F-4PP oxalate reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (optional, for initial stock solution)
-
0.22 µm syringe filters
Protocol for Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4F-4PP oxalate and dissolve it in 1 mL of methanol or DMSO.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). A typical concentration range could be 1 ng/mL to 1000 ng/mL.
Protocol for Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution (Optional but recommended for higher sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4F-4PP | 340.2 | 212.1 | 0.1 | 30 | 20 |
| 4F-4PP | 340.2 | 123.1 | 0.1 | 30 | 25 |
| Internal Standard | To be determined | To be determined | 0.1 | To be optimized | To be optimized |
Note: Cone voltage and collision energy should be optimized for the specific instrument used to achieve the best sensitivity.
Data Presentation and Analysis
Quantitative data should be compiled into clear and structured tables for easy interpretation and comparison.
Table of Quantitative Results (Example):
| Sample ID | Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| Blank | < LOQ | - | - | - |
| Standard 1 | 1 | 1500 | 50000 | 0.03 |
| Standard 2 | 10 | 14500 | 51000 | 0.28 |
| Standard 3 | 100 | 152000 | 49000 | 3.10 |
| Standard 4 | 1000 | 1480000 | 50500 | 29.31 |
| QC Low | 5 | 7200 | 49500 | 0.15 |
| QC Mid | 50 | 76000 | 50200 | 1.51 |
| QC High | 500 | 745000 | 49800 | 14.96 |
| Sample 1 | 25.4 | 38500 | 50100 | 0.77 |
| Sample 2 | 152.8 | 231000 | 49900 | 4.63 |
LOQ: Limit of Quantification; IS: Internal Standard; QC: Quality Control
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the analysis of 4F-4PP oxalate.
Caption: Experimental workflow diagram.
Conclusion
The methods described in these application notes provide a comprehensive framework for the sensitive and selective analysis of 4F-4PP oxalate by LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted for various research needs. The predicted fragmentation pattern and MRM transitions offer a solid starting point for method optimization, enabling researchers to achieve reliable and accurate quantification of this important 5-HT2A receptor antagonist.
References
Application Notes and Protocols for 4F-4PP Oxalate in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F-4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] The 5-HT2A receptor is a key modulator of neuronal activity and is implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and psychosis. As a selective antagonist, 4F-4PP oxalate offers a valuable tool for investigating the role of the 5-HT2A receptor in these conditions and for the preclinical assessment of potential therapeutic agents.
These application notes provide an overview of the pharmacological properties of 4F-4PP oxalate and detailed protocols for its use in foundational in vitro and in vivo models relevant to neuropsychiatric research.
Mechanism of Action: 5-HT2A Receptor Antagonism
4F-4PP oxalate exerts its effects by competitively blocking the binding of serotonin to the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, 4F-4PP oxalate can modulate downstream signaling events and neuronal excitability.
Data Presentation
Binding Affinity of 4F-4PP Oxalate
| Receptor | Binding Affinity (Ki) |
| 5-HT2A | 5.3 nM |
| 5-HT2C | 620 nM |
This table clearly demonstrates the high selectivity of 4F-4PP oxalate for the 5-HT2A receptor over the 5-HT2C receptor.
Experimental Protocols
Note: The following protocols are generalized based on standard methodologies for 5-HT2A receptor antagonists. Researchers should perform dose-response studies to determine the optimal concentration of 4F-4PP oxalate for their specific experimental conditions.
In Vitro Protocol: Radioligand Binding Assay
This protocol is to determine the binding affinity of 4F-4PP oxalate for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (radioligand)
-
4F-4PP oxalate
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of 4F-4PP oxalate.
-
In a microplate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and varying concentrations of 4F-4PP oxalate or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin).
-
Calculate the specific binding at each concentration of 4F-4PP oxalate and determine the Ki value using appropriate software (e.g., Prism).
In Vivo Protocols: Rodent Models of Neuropsychiatric Disorders
General Considerations for Drug Administration:
-
Vehicle Selection: Based on solubility data, 4F-4PP oxalate can be dissolved in DMSO and further diluted in sterile saline (0.9% NaCl) or other appropriate buffered solutions. It is critical to conduct a vehicle-only control group to ensure the vehicle does not have independent behavioral effects.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for systemic administration in rodents. The choice of route may influence the onset and duration of action.
-
Dosage: Dose-response studies are essential. Based on studies with other 5-HT2A antagonists, a starting dose range of 0.1 to 10 mg/kg could be explored.
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
Procedure:
-
Habituation (Day 1): Place the animal in a cylinder of water (25°C) for 15 minutes.
-
Drug Administration (Day 2): Administer 4F-4PP oxalate, vehicle, or a positive control (e.g., a known antidepressant) 30-60 minutes before the test session.
-
Test Session (Day 2): Place the animal back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect. Scoring should be performed by an observer blinded to the treatment conditions.
Animal Model: Male C57BL/6 mice or Wistar rats.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer 4F-4PP oxalate, vehicle, or a positive control (e.g., a benzodiazepine) 30-60 minutes before the test.
-
Test Session: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Behavioral Scoring: Record the session and score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and/or entries into the open arms suggests an anxiolytic-like effect.
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background noise.
-
Drug Administration: Administer 4F-4PP oxalate, vehicle, or a positive control (e.g., an atypical antipsychotic) at a predetermined time before the test. A psychosis-like state can be induced using a psychostimulant like amphetamine or a 5-HT2A agonist.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the high-intensity pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle response (amplitude of the flinch) is measured. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A reversal of induced PPI deficits is indicative of an antipsychotic-like effect.
Conclusion
4F-4PP oxalate is a valuable research tool for elucidating the role of the 5-HT2A receptor in the neurobiology of psychiatric disorders. Its high selectivity allows for targeted investigation of this specific receptor subtype. The protocols provided herein offer a starting point for researchers to explore the potential of 4F-4PP oxalate in preclinical models of depression, anxiety, and psychosis. It is recommended that these protocols be adapted and optimized for specific research questions and laboratory conditions.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4F 4PP Oxalate in Rodent Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4F 4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2C, make it a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in rodent models, based on currently available scientific literature. The primary focus of this document is its application in a rat model of neuropathic pain, with additional context provided by studies where it has been used to investigate pruritus and seizures.
Mechanism of Action
This compound exerts its effects by competitively binding to the 5-HT2A receptor, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, serotonin (5-HT). The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling cascade. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events modulate a wide range of cellular responses, including neuronal excitability, smooth muscle contraction, and platelet aggregation. By blocking this cascade, this compound can attenuate the physiological and behavioral effects mediated by 5-HT2A receptor activation.
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| Ki for 5-HT2A Receptor | 5.3 nM | Not specified | [1] |
| Ki for 5-HT2C Receptor | 620 nM | Not specified | |
| Effective Concentration (in vitro) | 100 nM | Rat spinal cord slices | |
| Effect | Reduced the lowest DAMGO concentration that could produce a significant depression of evoked field potentials | Rat spinal cord slices |
Experimental Protocols
In Vivo Administration: Formulation Preparation
For in vivo studies in rodents, this compound can be prepared for oral or intraperitoneal administration. The following protocols are based on vendor-supplied information.
a) Suspended Solution for Oral and Intraperitoneal Injection:
-
Objective: To prepare a 1.67 mg/mL suspended solution of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 16.7 mg/mL.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. The final concentration will be 1.67 mg/mL.
-
b) Clear Solution for Injection:
-
Objective: To prepare a clear solution of ≥ 1.67 mg/mL.
-
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 16.7 mg/mL.
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. Mix until the solution is clear.
-
Application in a Rat Model of Neuropathic Pain
This protocol is based on the study by Aira et al. (2012), which investigated the role of 5-HT2A receptors in a spinal nerve ligation (SNL) model of neuropathic pain in rats.
-
Objective: To assess the effect of this compound on spinal nociceptive processing in a rat model of neuropathic pain.
-
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model: Spinal Nerve Ligation (SNL) model of neuropathic pain. This model involves the tight ligation of the L5 and L6 spinal nerves, leading to behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
-
Drug Administration:
-
Route: Spinal superfusion.
-
Concentration: 100 µM this compound in artificial cerebrospinal fluid (aCSF).
-
-
Experimental Procedure:
-
Induce neuropathic pain in rats using the SNL model.
-
After a post-operative period to allow for the development of neuropathic pain symptoms, anesthetize the rats.
-
Perform a laminectomy to expose the spinal cord.
-
Superfuse the spinal cord with aCSF (control) followed by aCSF containing 100 µM this compound.
-
Record evoked field potentials in the dorsal horn of the spinal cord in response to electrical stimulation of the sciatic nerve.
-
Assess the effect of the µ-opioid receptor agonist DAMGO on the evoked field potentials in the absence and presence of this compound.
-
-
Expected Outcome: this compound is expected to modulate the effects of DAMGO on synaptic transmission in the spinal cord, indicating an interaction between the serotonergic and opioid systems in the context of neuropathic pain. Specifically, the study found that 4F 4PP reduced the lowest concentration of DAMGO that could produce a significant depression of evoked field potentials.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating this compound in a Rat Neuropathic Pain Model.
References
Application Note and Protocol: Preparation of 4F 4PP Oxalate Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of 4F 4PP oxalate, a potent and selective 5-HT2A receptor antagonist. Adherence to this protocol is crucial for ensuring solution stability, concentration accuracy, and experimental reproducibility in preclinical research and drug development settings. The document includes key physicochemical properties, solubility data, a detailed preparation workflow, storage guidelines, and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor, demonstrating high affinity (Ki = 5.3 nM) comparable to the reference compound ketanserin.[1][2][3] It exhibits significantly lower affinity for the 5-HT2C receptor subtype (Ki = 620 nM), making it a valuable tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.[1][2] Given its mechanism, it is utilized in studies related to neuroscience, particularly in areas like depression, seizure modulation, and pain perception. Accurate preparation of stock solutions is the foundational step for reliable in vitro and in vivo experimentation.
Physicochemical and Solubility Data
Properly preparing a stock solution requires an understanding of the compound's properties. Key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate |
| Synonyms | (4-fluorophenyl)[1-(4-phenylbutyl)-4-piperidinyl]-methanone, monoethanedioate |
| Molecular Formula | C₂₄H₂₈FNO₅ |
| Molecular Weight | 429.48 g/mol |
| CAS Number | 144734-36-1 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Table 2: Solubility of this compound in DMSO
| Source | Reported Solubility | Conditions and Notes |
| MedChemExpress | 12.5 mg/mL (approx. 29.10 mM) | Requires sonication and warming/heating to 60°C. Emphasizes the use of newly opened, anhydrous DMSO due to its hygroscopic nature. |
| TargetMol | 6.25 mg/mL (approx. 14.55 mM) | Sonication is recommended. |
Note: The variability in reported solubility highlights the importance of using high-quality, anhydrous DMSO and appropriate dissolution techniques.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its effect by blocking the binding of endogenous serotonin to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade, which is initiated by the activation of the Gq/11 protein and subsequent engagement of phospholipase C (PLC).
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM primary stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO, ≤0.02% water)
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or cryovials (amber or covered in foil)
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.2. Safety Precautions
-
Handle this compound powder in a well-ventilated fume hood or glove box to avoid inhalation.
-
Wear appropriate PPE at all times.
-
DMSO facilitates the absorption of chemicals through the skin; avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
4.3. Stock Solution Preparation Workflow
The general workflow for preparing the stock solution is outlined below.
4.4. Step-by-Step Procedure
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution: Mass = 10 mmol/L × 0.001 L × 429.48 g/mol = 0.004295 g = 4.295 mg
-
-
Weighing: Accurately weigh the calculated mass (e.g., 4.295 mg) and transfer it into an appropriate Class A volumetric flask (e.g., 1 mL).
-
Dissolution: a. Add approximately 90% of the final volume of anhydrous DMSO to the flask. b. Cap the flask and vortex vigorously for 1-2 minutes. c. If the solid is not fully dissolved, place the flask in an ultrasonic water bath for 10-15 minute cycles. d. If precipitation persists, gentle warming (up to 60°C) can be applied, but avoid overheating which may degrade the compound.
-
Final Volume Adjustment: Once the compound is fully dissolved, resulting in a clear solution, allow it to return to room temperature. Carefully add DMSO to the calibration mark of the volumetric flask. Invert the flask several times to ensure homogeneity.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) cryovials. This practice is critical to prevent degradation from repeated freeze-thaw cycles and exposure to moisture and light.
Storage and Handling
Proper storage is essential to maintain the integrity and efficacy of the stock solution over time.
Table 3: Recommended Storage Conditions for this compound DMSO Stock Solution
| Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. Ensure vials are tightly sealed. |
| -80°C | 6 months to 1 year | Recommended for long-term storage to maximize stability. |
Handling Guidelines:
-
Avoid Freeze-Thaw Cycles: Aliquoting is the most effective way to prevent the degradation associated with repeated temperature changes.
-
Protect from Moisture: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of compounds and promote hydrolysis. Always use tightly sealed vials and newly opened, anhydrous grade DMSO.
-
Protect from Light: Store aliquots in the dark (e.g., in a freezer box within a freezer) to prevent photodegradation.
Application: Preparing Working Solutions for Cell-Based Assays
This section provides an example of how to dilute the primary stock solution for an in vitro experiment.
-
Objective: Prepare a 10 µM working solution for a cell culture experiment.
-
Thawing: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Dilution: Perform a serial dilution. For example, to make a 10 µM working solution in 1 mL of culture medium, add 1 µL of the 10 mM stock solution to 999 µL of medium (a 1:1000 dilution).
-
Mixing: Mix thoroughly by gentle pipetting or vortexing.
-
Vehicle Control: It is critical to include a vehicle control in experiments, which consists of the culture medium with the same final concentration of DMSO (e.g., 0.1%) but without the compound. This accounts for any effects of the solvent on the cells.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
References
Troubleshooting & Optimization
troubleshooting 4F 4PP oxalate solubility issues
Welcome to the technical support center for 4F 4PP Oxalate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this selective 5-HT2A antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor, with a high affinity (Ki = 5.3 nM) for this receptor subtype.[1] It displays significantly lower affinity for the 5-HT2C receptor (Ki = 620 nM).[1] Its mechanism of action involves blocking the signaling pathways activated by the 5-HT2A receptor.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] For in vivo studies, it can be formulated in various solvent systems.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO or ethanol. For example, a 10 mM stock solution in DMSO can be prepared. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Q4: What are the recommended storage conditions for this compound powder and its stock solutions?
A4: The solid powder should be stored at -20°C for up to 3 years. Stock solutions in solvent should be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: Poor Solubility or Incomplete Dissolution
Symptom: You observe particulate matter or a cloudy solution after attempting to dissolve this compound.
Possible Causes & Solutions:
-
Inappropriate Solvent: Ensure you are using a recommended solvent such as DMSO or ethanol.
-
Low Temperature: The dissolution of this compound can be aided by warming the solution. Gently warming the tube to 37°C or even up to 60°C can improve solubility in DMSO.
-
Insufficient Mixing: Vortexing or sonication can help to break down aggregates and facilitate dissolution. An ultrasonic bath is often recommended.
-
Hygroscopic Solvent: If using DMSO, ensure it is of high purity and has not absorbed moisture, as this can reduce the solubility of the compound.
Issue 2: Precipitation Upon Dilution in Aqueous Buffer
Symptom: Your this compound solution, initially clear in a high-concentration organic stock, precipitates when diluted into an aqueous buffer (e.g., PBS) for your experiment.
Possible Causes & Solutions:
-
"Salting Out" Effect: The high concentration of salts in some aqueous buffers can reduce the solubility of organic compounds.
-
Solution: Try diluting your stock solution in a series of intermediate dilutions with a mixture of the organic solvent and the aqueous buffer before reaching the final desired concentration.
-
-
pH of the Aqueous Buffer: The solubility of compounds with amine groups can be pH-dependent. While specific data for this compound is limited, the oxalate salt form suggests that the free base is a lipophilic amine. In acidic to neutral pH, the amine is more likely to be protonated and more water-soluble. In alkaline conditions, it may convert to the less soluble free base.
-
Solution: Empirically test the solubility in buffers with slightly different pH values (e.g., pH 6.0, 7.0, 7.4) to find the optimal condition for your experiment.
-
-
Final Concentration Exceeds Aqueous Solubility: The final concentration of this compound in your aqueous solution may be above its solubility limit.
-
Solution: If your experimental design allows, consider lowering the final concentration. Alternatively, for in vivo studies, consider using a formulation with co-solvents.
-
Issue 3: Solution Instability or Degradation
Symptom: You observe a decrease in the expected biological activity of your this compound solution over time, or you notice a change in the color or clarity of the solution upon storage.
Possible Causes & Solutions:
-
Improper Storage: Ensure stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
pH-Mediated Degradation: Although specific degradation pathways for this compound are not well-documented in the provided search results, compounds with similar structures can be susceptible to hydrolysis at extreme pH values.
-
Solution: Prepare fresh dilutions in your experimental buffer immediately before use. Avoid long-term storage of diluted aqueous solutions.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | - | |
| DMSO | 12.5 mg/mL (29.10 mM) | Ultrasonic and warming to 60°C recommended. Hygroscopic DMSO can affect solubility. | |
| DMSO | 6.25 mg/mL (14.55 mM) | Sonication is recommended. | |
| Ethanol | 20 mM | Sonication is recommended. |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Components | Resulting Solution | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (Suspended) | Requires sonication. Suitable for oral and intraperitoneal injection. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (Clear) | - | |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (Clear) | Consider this for dosing periods shorter than half a month. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound (Molecular Weight: 429.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution to 37°C and/or place it in an ultrasonic bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw a vial of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium or desired aqueous buffer to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Prepare the final dilution immediately before adding it to the cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing 4F 4PP Oxalate for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 4F 4PP oxalate in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. It exhibits high affinity for the 5-HT2A receptor, with a reported Kᵢ value of 5.3 nM, and significantly lower affinity for the 5-HT2C receptor (Kᵢ = 620 nM), making it a selective tool for studying 5-HT2A signaling pathways.[1][2][3][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are crucial for maintaining the compound's activity.
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
-
Storage:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Q3: What is a good starting concentration for my cell-based assay?
A3: A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on its high affinity (Kᵢ = 5.3 nM), a broad concentration range from 1 nM to 10 µM is recommended for initial screening. A concentration of 100 nM has been used in previous studies to elicit a significant effect. The optimal concentration will be the lowest that produces the desired on-target effect with minimal off-target effects or cytotoxicity.
Q4: What is the maximum recommended DMSO concentration in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. However, some robust cell lines can tolerate up to 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The compound's aqueous solubility limit has been exceeded. | - Decrease the final concentration of this compound.- Prepare fresh dilutions for each experiment.- To increase solubility, you can try warming the solution to 37°C and using sonication. |
| High cell toxicity observed at expected effective concentrations. | - The compound may have off-target cytotoxic effects at higher concentrations.- The cell line may be particularly sensitive to the compound or the oxalate salt.- The oxalate itself can be toxic to some cells, particularly at higher concentrations. | - Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration (CC50).- Aim to work at concentrations well below the CC50.- Consider using a different cell line if the sensitivity is too high. |
| No observable effect at tested concentrations. | - The concentration may be too low.- The compound may have degraded due to improper storage.- The chosen assay may not be sensitive enough to detect the effect. | - Increase the concentration range in your dose-response experiment.- Verify the integrity of your compound stock.- Use a positive control for 5-HT2A antagonism to validate the assay.- Consider a more sensitive downstream readout of 5-HT2A receptor activity. |
| Observed phenotype does not align with known 5-HT2A antagonism. | The observed effect may be due to off-target interactions. | - Use a structurally different 5-HT2A antagonist to see if it produces the same phenotype.- Perform target validation experiments, such as using siRNA/shRNA to knock down the 5-HT2A receptor and observe if the phenotype is similar. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration (EC50) or inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).
-
-
Treatment:
-
Further dilute the DMSO serial dilutions into your cell culture medium to achieve the final desired concentrations (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle-only" control (medium with DMSO) and a "no-treatment" control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Readout: Perform your specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Protocol 2: Assessing Off-Target Effects on the IRE1α Signaling Pathway
If you suspect off-target effects or are investigating novel mechanisms of this compound, you can assess its impact on unrelated signaling pathways, such as the Inositol-requiring enzyme 1α (IRE1α) pathway, a key branch of the Unfolded Protein Response (UPR).
-
Cell Culture and Treatment: Culture your cells and treat them with a range of this compound concentrations, including a known IRE1α pathway activator (e.g., tunicamycin or thapsigargin) as a positive control.
-
Western Blot Analysis:
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key IRE1α pathway proteins, such as phosphorylated IRE1α (p-IRE1α) and total IRE1α. An increase in the p-IRE1α/total IRE1α ratio indicates pathway activation.
-
-
RT-qPCR Analysis:
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the expression levels of IRE1α target genes, such as spliced XBP1 (XBP1s). An increase in XBP1s mRNA levels is a hallmark of IRE1α activation.
-
Visual Guides
Signaling Pathway
Caption: The IRE1α signaling pathway, a branch of the Unfolded Protein Response.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental issues.
References
identifying and minimizing 4F 4PP oxalate off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of 4F 4PP oxalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective antagonist of the serotonin 2A receptor (5-HT2A).[1][2] It exhibits high affinity for the 5-HT2A receptor and is often used in research to study the physiological and pathological roles of this receptor.
Q2: What are the known and potential off-target binding sites for this compound?
A2: The most well-documented off-target site for this compound is the serotonin 2C receptor (5-HT2C), for which it has a significantly lower affinity compared to 5-HT2A.[1][2] Based on the off-target profiles of structurally similar 5-HT2A antagonists such as ketanserin, potential off-target interactions for this compound may also include alpha-1 adrenergic receptors (α1A, α1B, α1D), histamine H1 receptors, and to a lesser extent, dopamine D2 receptors.[3]
Q3: What are the potential phenotypic consequences of these off-target effects?
A3: Off-target binding can lead to a variety of unintended cellular and physiological responses. For example:
-
5-HT2C receptor antagonism: May influence mood, appetite, and metabolism.
-
Alpha-1 adrenergic receptor antagonism: Can lead to vasodilation, a drop in blood pressure (hypotension), and dizziness.
-
Histamine H1 receptor antagonism: May cause sedation and drowsiness.
-
Dopamine D2 receptor antagonism: Can lead to extrapyramidal symptoms (movement-related side effects) at high concentrations.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Employ a structurally distinct 5-HT2A antagonist: Use a second, structurally unrelated 5-HT2A antagonist to confirm that the observed phenotype is due to on-target activity.
-
Perform rescue experiments: In a cellular model, if possible, express a form of the 5-HT2A receptor that is insensitive to this compound to see if the phenotype is reversed.
-
Conduct thorough control experiments: Include vehicle controls and, where possible, use cells that do not express the 5-HT2A receptor to identify non-specific effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Mediated) | Troubleshooting Steps |
| Unexpected changes in cell proliferation or metabolism. | Antagonism of the 5-HT2C receptor , which is involved in regulating these processes. | 1. Verify the phenotype with a more selective 5-HT2A antagonist. 2. Measure the effect of this compound on downstream signaling pathways of the 5-HT2C receptor (e.g., PLC activation). 3. Use a specific 5-HT2C agonist to see if it can reverse the effect. |
| Cellular toxicity or a significant drop in blood pressure in in vivo models. | Antagonism of alpha-1 adrenergic receptors , leading to vasodilation. | 1. Lower the concentration of this compound. 2. Pre-treat with an alpha-1 adrenergic agonist to see if the effect is mitigated. 3. Screen this compound against a panel of adrenergic receptors to confirm off-target binding. |
| Sedation or reduced activity in animal models. | Antagonism of histamine H1 receptors in the central nervous system. | 1. Compare the sedative effects to a known H1 antagonist. 2. Use a 5-HT2A antagonist that does not cross the blood-brain barrier if the desired on-target effect is peripheral. |
| Unintended motor effects or changes in dopamine-regulated pathways. | Antagonism of dopamine D2 receptors . | 1. This is more likely at higher concentrations. Confirm the dose-response relationship. 2. Use a selective D2 antagonist as a positive control for the observed phenotype. 3. Perform a radioligand binding assay to determine the affinity of this compound for D2 receptors. |
Quantitative Data
Table 1: Binding Affinity of this compound and Potential Off-Target Liabilities
| Target | Reported Ki (nM) | Comments |
| 5-HT2A Receptor (On-Target) | 5.3 | High affinity, desired target. |
| 5-HT2C Receptor | 620 | Significantly lower affinity, known off-target. |
| Alpha-1 Adrenergic Receptors | Not Reported | Potential off-target based on structurally similar compounds. |
| Histamine H1 Receptor | Not Reported | Potential off-target based on structurally similar compounds. |
| Dopamine D2 Receptor | Not Reported | Potential off-target based on structurally similar compounds. |
Experimental Protocols
Radioligand Binding Assay to Determine Ki
This protocol is used to determine the binding affinity (Ki) of this compound for its on-target and potential off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-HT2C, α1-adrenergic, H1, D2).
-
A suitable radioligand for each receptor (e.g., [3H]ketanserin for 5-HT2A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the diluted this compound or vehicle.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay: Calcium Flux
This protocol measures the ability of this compound to block agonist-induced calcium mobilization, a common downstream effect of Gq-coupled receptors like 5-HT2A, 5-HT2C, α1-adrenergic, and H1.
Materials:
-
Cells expressing the receptor of interest.
-
A suitable agonist for each receptor (e.g., serotonin for 5-HT2A/2C).
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence over time.
-
Determine the IC50 of this compound for inhibiting the agonist-induced calcium response.
Functional Antagonism Assay: cAMP Measurement
This protocol is for assessing the antagonism of Gi/o-coupled receptors, such as the D2 dopamine receptor, which inhibit adenylyl cyclase and decrease cAMP levels.
Materials:
-
Cells expressing the receptor of interest (e.g., D2).
-
Forskolin (to stimulate adenylyl cyclase).
-
A suitable agonist (e.g., dopamine).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add forskolin and the agonist to stimulate and then inhibit adenylyl cyclase, respectively.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Determine the IC50 of this compound for reversing the agonist-induced decrease in cAMP.
Visualizations
Signaling Pathways
Caption: On-target 5-HT2A receptor signaling pathway.
Caption: Off-target 5-HT2C receptor signaling pathway.
Caption: Potential off-target α1-adrenergic signaling.
Caption: Potential off-target H1 histamine signaling.
Caption: Potential off-target D2 dopamine signaling.
Experimental Workflow
References
preventing degradation of 4F 4PP oxalate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4F-4PP oxalate in experimental buffers. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 4F-4PP oxalate?
A1: For preparing a concentrated stock solution, it is recommended to use dimethyl sulfoxide (DMSO) or ethanol.[1][2] Sonication may be required to fully dissolve the compound.[1] 4F-4PP oxalate is insoluble in water.[2]
Q2: How should I store 4F-4PP oxalate stock solutions?
A2: For long-term storage, stock solutions should be stored at -80°C, which can preserve the compound for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.
Q3: Can I dissolve 4F-4PP oxalate directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve 4F-4PP oxalate directly in aqueous buffers due to its poor water solubility. A common practice is to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.1% for cell-based assays) to not affect the experimental results.
Q4: What factors can contribute to the degradation of 4F-4PP oxalate in my experimental buffer?
A4: Several factors can influence the stability of 4F-4PP oxalate, which contains a pyrrolidine moiety. These include:
-
pH: Extreme pH values (highly acidic or alkaline) can promote hydrolysis. The stability of pyrrolidine-containing compounds can be pH-dependent.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with other factors like metal ions and high temperatures.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Metal Ions: The presence of metal ions, such as iron, can catalyze oxidative degradation.
-
Light: While not explicitly documented for this compound, many organic molecules are sensitive to light, which can provide the energy for degradative photochemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4F-4PP oxalate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of 4F-4PP oxalate in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in the aqueous buffer before use. |
| Consider performing a stability test of 4F-4PP oxalate in your specific buffer under your experimental conditions (see Experimental Protocols section). | ||
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of 4F-4PP oxalate exceeds its solubility limit in the final buffer. | Decrease the final concentration of 4F-4PP oxalate. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on your experiment. |
| Loss of compound activity over the duration of a long-term experiment. | The compound is degrading in the experimental medium over time. | If possible, replenish the experimental medium with a freshly prepared solution of 4F-4PP oxalate at regular intervals. |
| Assess the stability of the compound in your experimental medium over the time course of your experiment. |
Data on Storage and Solubility
The following table summarizes the available information on the storage and solubility of 4F-4PP oxalate.
| Parameter | Condition | Recommendation/Value | Source |
| Storage (Powder) | -20°C | Stable for up to 3 years | |
| Storage (In Solvent) | -80°C | Stable for up to 1 year | |
| -20°C | Stable for up to 1 month | ||
| 4°C | Recommended for short-term use (up to one week) | ||
| Solubility | DMSO | 6.25 mg/mL (14.55 mM) - 11 mg/mL (25.61 mM) | |
| Ethanol | 20 mM | ||
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of 4F-4PP Oxalate Stock Solution
-
Weighing: Accurately weigh the desired amount of 4F-4PP oxalate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, use a sonicator until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for up to one month.
Protocol 2: General Procedure for Assessing the Stability of 4F-4PP Oxalate in an Experimental Buffer
-
Preparation of Working Solution: Prepare a working solution of 4F-4PP oxalate in your experimental buffer by diluting the stock solution to the final desired concentration.
-
Incubation: Incubate the working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of 4F-4PP oxalate in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Evaluation: Plot the concentration of 4F-4PP oxalate as a function of time to determine its stability profile in your buffer.
Visualizations
References
addressing inconsistent results in 4F 4PP oxalate experiments
Technical Support Center: 4F 4PP Oxalate Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you address and resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is this compound and what is its primary mechanism of action? this compound is a selective antagonist for the serotonin 5-HT2A receptor.[1] It exhibits high affinity for the 5-HT2A receptor, with a reported inhibitory constant (Ki) of 5.3 nM.[1][2][3] Its selectivity is demonstrated by its much lower affinity for the 5-HT2C receptor subtype (Ki = 620 nM). As an antagonist, it blocks the receptor, preventing the endogenous ligand serotonin (5-HT) from binding and initiating downstream signaling.
Q2: How should I properly store this compound powder and its stock solutions to ensure stability? Proper storage is critical to prevent degradation and maintain the compound's activity.
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years). For shorter periods, some suppliers state room temperature storage is acceptable.
-
Stock Solutions (in solvent): For maximum stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months. For short-term use (within one month), storage at -20°C is also acceptable.
Q3: The color of my this compound powder is different from the previous batch. Is this a concern? Minor variations in the color of the powder between different manufacturing batches can occur. This is not typically indicative of a quality issue. However, if you have concerns, you should always refer to the Certificate of Analysis (CoA) for your specific batch to verify its purity and other quality control parameters.
Solubility & Solution Preparation
Q4: I am having trouble dissolving this compound. What are the recommended solvents and techniques? Inconsistent results often begin with improper solubilization. This compound is soluble in DMSO and ethanol but generally insoluble in water.
-
For DMSO: Concentrations up to 12.5 mg/mL (29.10 mM) are achievable. To aid dissolution, gentle warming (up to 60°C) and sonication are recommended. It is critical to use fresh, anhydrous (newly opened) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.
-
For Ethanol: Concentrations up to 20 mM have been reported, with sonication recommended to facilitate dissolution.
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this? This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To avoid precipitation:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assay does not exceed 0.1% to avoid solvent-induced artifacts.
-
Use Co-solvents for In Vivo Studies: For animal experiments, a multi-component solvent system is often required. A common formulation involves first dissolving the compound in DMSO, then adding co-solvents like PEG300 and Tween-80 before finally adding saline.
-
Prepare Freshly: If your working solution is a suspension, it should be prepared immediately before use to ensure homogeneity.
Experimental & Assay-Related Issues
Q6: My experimental results are highly variable between replicates. What are the common causes? High variability can stem from several sources beyond the compound itself. Since this compound targets a G protein-coupled receptor (GPCR), inconsistencies may arise from the complexities of the assay system.
-
Compound Preparation: Incomplete solubilization or precipitation of the compound in your assay buffer can lead to inconsistent concentrations being delivered to the cells or tissues. Always ensure your final working solution is clear and homogenous.
-
Cell-Based Assay Conditions: Factors like cell density, passage number, and health can significantly impact receptor expression and signaling. Maintain consistent cell culture practices.
-
Assay Kinetics: For functional assays, the timing of antagonist pre-incubation before adding the agonist can affect the measured potency. Ensure your incubation times are consistent and optimized for your specific system.
Q7: The potency (IC50) I'm measuring is different from published values. Why might this be? Discrepancies in potency measurements are common in pharmacology and can be attributed to differences in experimental conditions.
-
Assay Type: The measured potency can differ between a radioligand binding assay and a functional cell-based assay (e.g., calcium mobilization or IP1 accumulation).
-
Cell Line: The specific cell line used can influence results due to variations in receptor expression levels, G-protein coupling efficiency, and the presence of other interacting proteins.
-
Agonist Concentration: In antagonist assays, the measured IC50 is dependent on the concentration of the agonist used to stimulate the receptor. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC50 or EC80).
Quantitative Data Summary
Table 1: Binding Affinity & Potency
| Target Receptor | Parameter | Value | Reference(s) |
|---|---|---|---|
| 5-HT2A | Ki | 5.3 nM |
| 5-HT2C | Ki | 620 nM | |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Reference(s) |
|---|---|---|---|
| DMSO | ~12.5 mg/mL (29.10 mM) | Requires sonication and/or warming. Use fresh, anhydrous DMSO. | |
| DMSO | 6.25 mg/mL (14.55 mM) | Sonication is recommended. | |
| Ethanol | 20 mM | Sonication is recommended. |
| Water | Insoluble | - | |
Table 3: Storage Recommendations
| Format | Temperature | Duration | Notes | Reference(s) |
|---|---|---|---|---|
| Solid (Powder) | -20°C | 3 years | Long-term storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | 1 month | For shorter-term storage. | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required mass of this compound (Molecular Weight: ~429.49 g/mol ). For 1 mL of a 10 mM solution, you will need 4.295 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Facilitate Dissolution: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently to 37-60°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in appropriate tubes and store at -80°C for long-term use.
Protocol 2: Preparation of an In Vivo Formulation (Suspension)
This protocol is adapted from vendor recommendations and yields a 1.67 mg/mL suspended solution suitable for oral or intraperitoneal injection.
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO (e.g., 16.7 mg/mL).
-
Add Co-solvents: For a final volume of 1 mL, follow these steps in order, mixing thoroughly after each addition: a. Take 100 µL of the 16.7 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.
-
Homogenize: Use an ultrasonic bath to ensure the final mixture is a homogenous suspension.
-
Administration: Use the suspension immediately after preparation. Do not store suspensions.
Visualizations
Troubleshooting Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent experimental outcomes.
Caption: A troubleshooting workflow for diagnosing inconsistent experimental results.
Simplified 5-HT2A Receptor Signaling Pathway
This diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor and shows the inhibitory action of this compound.
Caption: Antagonistic action of this compound on the 5-HT2A signaling pathway.
References
4F 4PP oxalate stability in different solvent systems
This technical support center provides guidance on the stability of 4F 4PP oxalate in various solvent systems. It is intended for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound, with the chemical name (4-fluorophenyl)[1-(4-phenylbutyl)-4-piperidinyl]-methanone, monoethanedioate, is a selective 5-HT2A antagonist.[1] For optimal stability, it is recommended to store the compound as a powder at -20°C for up to three years.[2] When in solution, it should be stored at -80°C for up to one year.[2]
Q2: In which solvents is this compound soluble?
Based on available data, this compound is soluble in the following solvents at the specified concentrations. Sonication is recommended to aid dissolution.[2]
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| DMSO | 14.55 | 6.25 |
| Ethanol | 20 | Not Specified |
Q3: I am observing variability in my experimental results. Could the stability of my this compound solution be a factor?
Yes, the stability of your this compound solution could be a significant factor contributing to result variability. The compound's stability is dependent on the solvent system, storage temperature, and duration of storage. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. It is crucial to use freshly prepared solutions or to have validated the stability of the solution under your specific storage and experimental conditions.
Q4: How can I determine the stability of this compound in my specific solvent system?
To determine the stability of this compound in your chosen solvent, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is a common approach to accelerate the degradation of the compound under various stress conditions to identify potential degradation products and establish the degradation pathway.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar functional groups (piperidines, ketones, and fluorophenyl groups) can be susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation pathways for this compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent analytical results.
-
Possible Cause: Degradation of this compound in the prepared solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment.
-
Validate Storage Conditions: If solutions need to be stored, perform a short-term stability study by analyzing aliquots stored under your proposed conditions over time (e.g., 0, 24, 48, 72 hours) to check for any changes in purity and concentration.
-
Control for Environmental Factors: Protect solutions from light and store at the recommended temperature (-80°C for long-term).
-
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause: Inappropriate solvent or concentration.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility table above. Ensure you are using a suitable solvent.
-
Use Sonication: As recommended, use sonication to aid in the dissolution process.
-
Gentle Warming: Gentle warming (e.g., to 37°C) can be attempted, but be cautious as this may accelerate degradation. The stability of the compound at elevated temperatures should be verified.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products (new peaks) and determine the percentage of degradation of this compound. Mass spectrometry can be used to identify the structure of the degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reliable HPLC method to separate this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate or acetate buffer)
-
Forced degraded samples of this compound
Methodology:
-
Initial Method Development:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the composition and gradient to achieve good separation. The addition of a buffer may be necessary to improve peak shape.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Flow Rate and Column Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) to achieve efficient separation and reasonable run times.
-
-
Method Validation:
-
Specificity: Inject the forced degraded samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Troubleshooting Aggregation of 4F 4PP Oxalate in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with 4F 4PP oxalate in solution. The following information is designed to help identify the root causes of aggregation and provide systematic solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is happening?
A1: Cloudiness or visible particulates in your this compound solution are strong indicators of aggregation or precipitation. This phenomenon can occur when the compound's concentration exceeds its solubility limit in the chosen solvent system under the specific experimental conditions. Aggregation can significantly impact experimental results by altering the effective concentration of the active compound and potentially interfering with assays.
Q2: What are the common causes of this compound aggregation?
A2: Several factors can contribute to the aggregation of this compound in solution:
-
Solvent Choice: The solubility of this compound varies significantly between solvents. Using a solvent in which it has low solubility is a primary cause of aggregation.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent will lead to precipitation.
-
pH of the Solution: The pH of aqueous solutions can influence the ionization state of the oxalate salt and the parent molecule, thereby affecting its solubility. For oxalate salts, higher acidity can sometimes lead to the precipitation of less soluble oxalic acid.[1]
-
Temperature: Temperature can affect solubility. While for many salts solubility increases with temperature, this is not always the case, and temperature changes can induce precipitation.[1][2][3]
-
Improper Dissolution Technique: Incomplete initial dissolution can leave small, undissolved particles that act as nucleation sites for further aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to a decrease in compound stability and promote aggregation.[4]
Q3: How can I prevent this compound aggregation?
A3: Proactive measures can help prevent aggregation:
-
Select an Appropriate Solvent: Use solvents in which this compound is known to be soluble, such as DMSO or ethanol.
-
Prepare Stock Solutions at an Appropriate Concentration: Avoid preparing stock solutions at concentrations that are too close to the solubility limit. It is often better to prepare a more concentrated stock in a good solvent and then dilute it further in your experimental medium.
-
Control the pH: For aqueous dilutions, ensure the pH of the final solution is compatible with maintaining the solubility of this compound.
-
Use Sonication and Gentle Warming: To aid dissolution, sonication and gentle warming to 37°C can be effective.
-
Proper Storage: Store stock solutions as recommended, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Consider Co-solvents or Surfactants: In some cases, the addition of co-solvents or surfactants can help maintain the solubility of small molecules when diluted into aqueous buffers.
Troubleshooting Guide
If you are currently experiencing aggregation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Observation and Confirmation
-
Visual Inspection: Observe the solution for any signs of cloudiness, Tyndall effect (light scattering), or visible precipitates.
-
Microscopy: A quick check under a light microscope can confirm the presence of crystalline or amorphous aggregates.
Step 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow to troubleshoot aggregation issues with this compound.
Caption: Troubleshooting workflow for this compound aggregation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 100 mM | Sonication is recommended for higher concentrations. | |
| Ethanol | Up to 20 mM | Sonication is recommended. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. | |
| -80°C | Up to 6 months | Preferred for long-term storage. Store in aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution (MW: 429.49 g/mol ), weigh out 4.295 mg.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes in separate, sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed. Important: The final concentration of DMSO in the aqueous solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Add the aqueous buffer to your experimental tube or plate well first.
-
While vortexing or gently mixing the aqueous buffer, add the calculated volume of the this compound stock solution. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation upon contact with the aqueous environment.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, consider lowering the final concentration or using a buffer with a different pH or additives (e.g., a small amount of a non-ionic surfactant like Tween-20, if compatible with your assay).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors influencing the solubility and aggregation of this compound in solution.
References
Technical Support Center: Optimizing 4F 4PP Oxalate Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4F 4PP oxalate binding assays. The following information is designed to help you optimize your experimental conditions, with a specific focus on incubation times, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time in a this compound binding assay?
The primary goal is to ensure that the binding of this compound to its target has reached a state of equilibrium.[1][2] Failure to reach equilibrium can lead to an underestimation of binding affinity (an inaccurate Kd value).[1] The incubation time should be sufficient for the association and dissociation of the ligand and receptor to reach a steady state, but not so long that it leads to degradation of the reagents or increased non-specific binding.
Q2: What is a typical starting point for incubation time and temperature in a new this compound binding assay?
A common starting point for similar small molecule binding assays is 60 minutes at room temperature or 37°C.[3] However, the optimal conditions are highly dependent on the specific characteristics of the this compound, its target, and the assay buffer composition.[4] Therefore, it is critical to experimentally determine the optimal incubation time for your specific system.
Q3: How do I experimentally determine the optimal incubation time?
To determine the optimal incubation time, a time-course experiment, also known as an association kinetics assay, should be performed. This involves measuring the specific binding of a fixed concentration of labeled this compound at various time points until a plateau is reached, which signifies that the binding has reached equilibrium.
Q4: What are the key differences between a kinetic and an equilibrium binding experiment?
Kinetic experiments measure the rates of the forward (association) and reverse (dissociation) reactions, providing the rate constants (kon and koff). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon). Equilibrium experiments, on the other hand, measure the extent of binding at a single point in time when the reaction has reached equilibrium to determine the Kd directly. While kinetic experiments provide more detailed information about the binding dynamics, equilibrium experiments are often simpler to perform.
Q5: What factors can influence the time required to reach equilibrium?
Several factors can affect the time it takes to reach equilibrium, including:
-
Ligand and Receptor Concentration: The rate at which equilibrium is reached is dependent on the concentration of both the this compound and its receptor.
-
Affinity of the Interaction: Higher affinity interactions (lower Kd) may take longer to reach equilibrium.
-
Temperature: Temperature affects the rate of association and dissociation.
-
Buffer Composition: The pH and ionic strength of the buffer can influence binding kinetics.
Troubleshooting Guide
This section addresses common problems you might encounter when optimizing incubation times and performing this compound binding assays.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| High Non-Specific Binding | - The concentration of the labeled this compound is too high.- The labeled ligand is sticking to the assay plates or filters.- Inadequate blocking of non-specific sites.- Incubation time is excessively long. | - Use a lower concentration of the labeled ligand, ideally at or below its Kd.- Consider using low-protein binding plates and pre-treating filters with a blocking agent like bovine serum albumin (BSA).- Optimize the concentration of blocking agents (e.g., BSA) in your assay buffer.- While ensuring equilibrium is reached, avoid unnecessarily long incubation times that can increase non-specific binding. |
| Low Specific Binding Signal | - Incubation time is too short, and equilibrium has not been reached.- The concentration of the receptor is too low.- The labeled this compound has low specific activity or has degraded.- Suboptimal assay conditions (e.g., temperature, pH). | - Perform a time-course experiment to ensure an adequate incubation time.- Increase the amount of receptor preparation in the assay.- Verify the quality and specific activity of your labeled this compound.- Optimize the assay buffer composition and incubation temperature. |
| Poor Reproducibility | - Inconsistent incubation times or temperatures between experiments.- Pipetting errors leading to variations in reagent concentrations.- Variability in the quality of the receptor preparation between batches. | - Use a calibrated, temperature-controlled incubator or water bath and a precise timer for all incubations.- Ensure all pipettes are properly calibrated and use consistent pipetting techniques.- Prepare and characterize large batches of receptor preparations to minimize batch-to-batch variability. |
| Binding Does Not Reach a Plateau in Time-Course Experiment | - The ligand or receptor is degrading over the course of the experiment.- The binding mechanism is more complex than a simple bimolecular interaction. | - Assess the stability of your this compound and receptor under the assay conditions.- Consider if a more complex binding model is needed for data analysis. |
Experimental Protocols
Protocol 1: Time-Course (Association Kinetics) Experiment to Determine Optimal Incubation Time
This protocol is designed to determine the minimum time required for the binding of this compound to its receptor to reach equilibrium.
-
Prepare Reagents:
-
Binding Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for your receptor system.
-
Labeled this compound Stock Solution: Prepare a high-concentration stock solution.
-
Unlabeled Competitor Stock Solution: Prepare a high-concentration stock of an unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare a consistent batch of your receptor-containing membranes or cells.
-
-
Assay Setup:
-
Prepare two sets of tubes or wells for each time point: one for "Total Binding" and one for "Non-Specific Binding" (NSB).
-
Add binding buffer to all tubes/wells.
-
To the NSB tubes/wells, add the unlabeled competitor at a concentration sufficient to saturate the receptors.
-
Add a fixed concentration of labeled this compound (typically at or below its Kd) to all tubes/wells.
-
-
Initiate Binding and Incubation:
-
Add the receptor preparation to all tubes/wells to start the binding reaction.
-
Incubate the reactions at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), stop the reaction by rapidly separating the bound and free ligand (e.g., by filtration).
-
-
Washing and Detection:
-
Quickly wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Measure the amount of bound radioactivity or signal for each time point.
-
-
Data Analysis:
-
Calculate the specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding as a function of time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.
-
Protocol 2: Equilibrium Saturation Binding Experiment
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) once the optimal incubation time has been established.
-
Prepare Reagents: As described in Protocol 1.
-
Assay Setup:
-
Prepare tubes/wells for "Total Binding" and "Non-Specific Binding" for a range of labeled this compound concentrations.
-
Add binding buffer and, for the NSB tubes, the unlabeled competitor.
-
Add increasing concentrations of the labeled this compound to the respective tubes/wells.
-
-
Incubation:
-
Add the receptor preparation to all tubes/wells.
-
Incubate for the predetermined optimal incubation time at the optimal temperature.
-
-
Separation, Washing, and Detection: As described in Protocol 1.
-
Data Analysis:
-
Calculate the specific binding for each concentration of the labeled ligand.
-
Plot the specific binding against the concentration of the free labeled ligand.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Visualizations
Caption: Workflow for a this compound Binding Assay.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. swordbio.com [swordbio.com]
Technical Support Center: Managing Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in their imaging experiments.
A Note on 4F 4PP Oxalate: Before proceeding, it is important to clarify the nature of this compound. Based on available scientific literature, this compound is a selective 5-HT2A antagonist, a chemical compound used for its pharmacological effects on serotonin receptors.[1][2][3][4] It is not described as a fluorescent probe or dye for imaging purposes. Therefore, the issue of "autofluorescence in this compound imaging studies" likely refers to the challenge of managing autofluorescence in biological samples that have been treated with this compound for a pharmacological study, where other fluorescent markers are being used for imaging. The following guidance is provided to address autofluorescence in such experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, or other endogenous molecules within a sample. This intrinsic fluorescence is not caused by the application of a specific fluorescent label and can interfere with the detection of the intended signal from your fluorescent probes, reducing the signal-to-noise ratio.
Q2: What are the common causes of autofluorescence in my samples?
A: Autofluorescence can originate from several sources within your biological sample and can be induced by your experimental procedures. Common sources include:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent, including NADH, flavins, collagen, elastin, and lipofuscin.
-
Fixation Methods: Chemical fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.
-
Culture Media: Some components in cell culture media, like phenol red and riboflavin, can contribute to background fluorescence.
Q3: How can I determine if my sample has an autofluorescence problem?
A: The simplest way to check for autofluorescence is to prepare an unstained control sample. Process this sample in the same way as your experimental samples, including fixation and any other treatments, but omit the fluorescent labels. When you image this control under the same conditions as your stained samples, any fluorescence you observe is autofluorescence.
Q4: Can autofluorescence be useful?
A: While often a hindrance, autofluorescence can sometimes be leveraged as a source of information. For instance, the autofluorescence of NADH and flavins can be used to monitor cellular metabolism. Additionally, the autofluorescence of human skin can be used to measure the levels of advanced glycation end-products (AGEs), which are associated with several diseases. In the context of oxalate studies, calcium oxalate crystals themselves have been shown to exhibit autofluorescence, which can be used for their detection.
Troubleshooting Guide
This guide provides specific troubleshooting steps to help you minimize the impact of autofluorescence on your imaging studies.
Issue 1: High background fluorescence in unstained control samples.
This indicates the presence of endogenous autofluorescence or autofluorescence induced by sample preparation.
Logical Flow for Troubleshooting High Background Autofluorescence
Caption: Troubleshooting workflow for high background autofluorescence.
Solutions:
| Potential Cause | Recommended Action | Notes |
| Endogenous Fluorophores (e.g., Lipofuscin, Collagen) | Apply a chemical quenching agent such as Sudan Black B or a commercial reagent like TrueBlack™. | Sudan Black B can fluoresce in the far-red, so consider your multiplexing panel. TrueBlack™ is reported to have less off-target fluorescence. |
| Fixation-Induced Autofluorescence | - Reduce fixation time to the minimum necessary. - Switch to a non-aldehyde fixative like ice-cold methanol or ethanol. - Treat with a reducing agent like sodium borohydride (NaBH4). | NaBH4 results can be variable and it may damage tissue. |
| Red Blood Cells | Perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells. | This may not be possible for all sample types, such as post-mortem tissues. |
| Cell Culture Media Components | For live-cell imaging, use a medium free of phenol red and fetal bovine serum (FBS) if possible. | Ensure that the alternative medium does not negatively affect cell health or phenotype. |
Issue 2: Specific signal is weak and difficult to distinguish from background.
This is a signal-to-noise ratio problem that can often be addressed through imaging strategies and fluorophore selection.
Workflow for Improving Signal-to-Noise Ratio
Caption: Decision tree for improving the signal-to-noise ratio in the presence of autofluorescence.
Solutions:
| Strategy | Recommended Action | Details |
| Fluorophore Selection | - Choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, DyLight 649). - Use bright and photostable dyes to maximize your specific signal. | Autofluorescence is typically weaker at longer wavelengths. |
| Imaging Techniques | - Employ spectral unmixing if your microscope system has this capability. - Photobleach the autofluorescence with high-intensity light before applying your fluorescent labels. | Spectral unmixing computationally separates the emission spectra of your fluorophores from the broad spectrum of autofluorescence. |
| Image Acquisition Settings | Optimize your detector settings (e.g., gain, offset) and exposure time to maximize the signal from your probe while minimizing the contribution from autofluorescence. | Be cautious not to saturate your detector with the specific signal. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Preparation: Prepare a fresh solution of 0.1% sodium borohydride (NaBH4) in ice-cold PBS. Caution: NaBH4 is a hazardous chemical; handle with appropriate safety precautions.
-
Incubation: After fixation and rinsing, incubate your tissue sections or cells in the NaBH4 solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of NaBH4.
-
Proceed with Staining: Continue with your standard immunolabeling or staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is effective for tissues with high lipofuscin content, such as the brain and aged tissues.
-
Preparation: Prepare a 0.1% solution of Sudan Black B in 70% ethanol.
-
Staining: After your primary and secondary antibody incubations and washes, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing: Wash extensively with PBS to remove excess Sudan Black B.
-
Mounting: Mount your slides with an aqueous mounting medium.
Note: As mentioned, Sudan Black B can have some fluorescence in the far-red channel, which should be considered when planning multicolor experiments.
Protocol 3: Pre-fixation PBS Perfusion to Remove Red Blood Cells
For animal studies where blood is a source of autofluorescence.
-
Anesthetize: Deeply anesthetize the animal according to your institution's approved protocol.
-
Perfuse: Perform a transcardial perfusion with cold PBS until the liver and other organs are cleared of blood.
-
Fix: Follow the PBS perfusion with your desired fixative (e.g., 4% paraformaldehyde in PBS).
-
Dissect: Dissect the tissue of interest and proceed with your standard tissue processing protocol.
References
Technical Support Center: Mitigating Cytotoxicity of 4F-4PP Oxalate at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using 4F-4PP oxalate at high concentrations in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity and cell death in our cultures treated with high concentrations of 4F-4PP oxalate. What is the likely cause?
A1: At high concentrations, the oxalate salt of 4F-4PP can lead to the formation of calcium oxalate crystals in the cell culture medium. This is due to the reaction of the dissociated oxalate ions with calcium ions present in the medium and fetal bovine serum (FBS). These calcium oxalate monohydrate (COM) crystals are known to be cytotoxic, causing membrane damage, oxidative stress, and mitochondrial dysfunction, ultimately leading to cell death.[1][2][3] It is often the crystalline form, rather than the soluble oxalate ion, that is responsible for the observed cytotoxicity.[3]
Q2: How can we confirm that calcium oxalate crystal formation is the cause of the cytotoxicity?
A2: You can examine the culture medium under a light microscope for the presence of crystalline precipitates, especially in the wells with high concentrations of 4F-4PP oxalate. These crystals often appear as needle-shaped or bipyramidal structures. Additionally, you can try a rescue experiment by co-treating the cells with a calcium chelator like EDTA. If the cytotoxicity is reduced in the presence of EDTA, it strongly suggests that calcium oxalate crystal formation is the primary cause.[3]
Q3: What are the recommended strategies to mitigate the cytotoxicity of 4F-4PP oxalate at high concentrations?
A3: Several strategies can be employed to reduce the cytotoxicity associated with high concentrations of 4F-4PP oxalate:
-
Modification of the Dosing Solution: Prepare a high-concentration stock solution of 4F-4PP oxalate in a suitable solvent (e.g., DMSO) and then perform serial dilutions directly in the cell culture medium to achieve the final desired concentrations. This can help to keep the final solvent concentration low and may reduce the likelihood of precipitation.
-
Co-treatment with a Crystal Growth Inhibitor: Supplementing the cell culture medium with a known inhibitor of calcium oxalate crystal growth, such as citrate, can be an effective strategy.
-
Use of Antioxidants: Since oxalate-induced cytotoxicity is associated with oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate cell death.
-
pH Adjustment of the Medium: The solubility of calcium oxalate is influenced by pH. A slight acidification of the culture medium may increase the solubility of calcium oxalate and prevent crystal formation. However, it is crucial to ensure that the pH change is within the tolerable range for your specific cell line.
Q4: Are there alternative salt forms of 4F-4PP available that are less likely to cause cytotoxicity?
A4: While 4F-4PP is commonly supplied as an oxalate salt, it is worth checking with the supplier for the availability of other salt forms (e.g., hydrochloride, tartrate) that may have better solubility and lower potential for precipitation in cell culture media.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting and mitigating the cytotoxicity of 4F-4PP oxalate.
Problem: High cytotoxicity observed at elevated concentrations of 4F-4PP oxalate.
Step 1: Visual Inspection for Precipitate
-
Action: Carefully inspect the wells of your cell culture plate under a microscope.
-
Observation: Look for any crystalline precipitate in the medium, particularly at the highest concentrations of 4F-4PP oxalate.
-
Interpretation: The presence of crystals is a strong indicator that the cytotoxicity is mediated by calcium oxalate formation.
Step 2: Determine the Onset of Cytotoxicity
-
Action: Perform a time-course experiment to determine when cytotoxicity becomes apparent after the addition of 4F-4PP oxalate.
-
Observation: Note the earliest time point at which morphological changes or a decrease in cell viability is observed.
-
Interpretation: This information can help in designing experiments with shorter incubation times if the compound's primary effect precedes the onset of crystal-induced toxicity.
Step 3: Implement Mitigation Strategies
-
Action: Based on the likely cause, implement one or more of the mitigation strategies outlined in the FAQs and detailed in the experimental protocols below.
-
Recommendation: Start with the co-treatment of a crystal growth inhibitor like citrate, as it is a well-documented method for preventing calcium oxalate formation.
Step 4: Assess the Efficacy of the Mitigation Strategy
-
Action: Repeat your cytotoxicity assay with the chosen mitigation strategy in place.
-
Observation: Compare the cell viability at high concentrations of 4F-4PP oxalate with and without the mitigating agent.
-
Interpretation: A significant increase in cell viability will indicate a successful mitigation of the oxalate-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of oxalate in different renal cell lines, which can serve as a reference for the potential toxicity of the oxalate moiety from 4F-4PP oxalate.
| Cell Line | Oxalate Concentration | Observed Effect | Reference |
| Human Renal Epithelial Cells | ≥ 175 µM (free oxalate) | Membrane damage within 4 hours | |
| Mouse Inner Medullary Collecting Duct (IMCD) Cells | ≥ 2 mM | Net cell loss | |
| Human Proximal Tubule (HPT) Cells | > 3 mM (as COM crystals) | Cytotoxicity (LDH release) | |
| Human Monocyte-derived (THP-1) Cells | 500 µg/ml (as CaOx crystals) | Decreased cell viability to 85% |
Experimental Protocols
Protocol 1: Co-treatment with Sodium Citrate to Inhibit Calcium Oxalate Crystal Formation
-
Prepare a sterile stock solution of sodium citrate: Dissolve sodium citrate in cell culture grade water to a final concentration of 100 mM. Filter-sterilize the solution using a 0.22 µm filter.
-
Determine the optimal citrate concentration: Perform a dose-response experiment with sodium citrate alone to determine the highest non-toxic concentration for your cell line. Typical starting concentrations range from 1 mM to 10 mM.
-
Prepare 4F-4PP oxalate working solutions: Prepare a series of dilutions of 4F-4PP oxalate in a cell culture medium containing the pre-determined optimal concentration of sodium citrate.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Remove the existing medium and replace it with the medium containing the 4F-4PP oxalate and sodium citrate co-treatment. Include appropriate controls (vehicle control, 4F-4PP oxalate alone, sodium citrate alone).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or LDH assay.
Protocol 2: Cytotoxicity Mitigation using N-Acetylcysteine (NAC)
-
Prepare a sterile stock solution of NAC: Dissolve N-acetylcysteine in cell culture grade water to a final concentration of 1 M. Adjust the pH to 7.0-7.4 with NaOH and filter-sterilize.
-
Determine the optimal NAC concentration: Conduct a dose-response experiment to find the highest non-toxic concentration of NAC for your cells. Recommended starting concentrations are between 1 mM and 5 mM.
-
Prepare 4F-4PP oxalate working solutions: Prepare your 4F-4PP oxalate dilutions in a medium containing the optimal concentration of NAC.
-
Cell Seeding and Treatment: Follow steps 4 and 5 from Protocol 1, replacing sodium citrate with NAC. Include appropriate controls.
-
Incubation and Viability Assessment: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Signaling pathway of 4F-4PP oxalate-induced cytotoxicity.
Caption: Troubleshooting workflow for 4F-4PP oxalate cytotoxicity.
Caption: Experimental workflow for citrate co-treatment.
References
- 1. Calcium oxalate crystals in fetal bovine serum: implications for cell culture, phagocytosis and biomineralization studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4F 4PP Oxalate and Ketanserin: Selectivity and Potency at Serotonergic Receptors
For researchers and professionals in drug development, the nuanced differences between receptor antagonists can be pivotal. This guide provides a detailed comparison of 4F 4PP oxalate and ketanserin, focusing on their selectivity and potency, particularly at serotonin 5-HT2A receptors. While both compounds are recognized as potent 5-HT2A antagonists, their broader receptor interaction profiles exhibit significant distinctions, influencing their potential applications and off-target effects.
This comparison synthesizes available experimental data to highlight these differences. It is important to note that while a comprehensive binding profile for ketanserin is well-documented across various receptor families, the publicly available data for this compound is predominantly focused on its activity at serotonin receptors.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for a receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The data presented in the following table has been compiled from various in vitro radioligand binding assays.
| Receptor | This compound (Ki, nM) | Ketanserin (Ki, nM) |
| Serotonin 5-HT2A | 5.3 [1][2] | 2-3 |
| Serotonin 5-HT2C | 620 [1][2] | 28 (rodent), 130 (human) |
| α1-Adrenergic | Data not available | ~40 |
| α2-Adrenergic | Data not available | ~200 |
| Histamine H1 | Data not available | 2 |
| Dopamine D2 | Data not available | ~500 |
From this data, it is evident that this compound demonstrates a significantly higher selectivity for the 5-HT2A receptor over the 5-HT2C receptor (approximately 117-fold) compared to ketanserin (approximately 9-fold in rodents and 43-fold in humans). Ketanserin, in contrast, exhibits high affinity for several other receptors, notably the histamine H1 and α1-adrenergic receptors, classifying it as a non-selective antagonist. The lack of available data for this compound at adrenergic and histaminergic receptors prevents a direct comparison of their broader selectivity profiles.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The experimental methods used to determine binding affinities also provide critical context for the data.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Workflow: Radioligand Competition Binding Assay
The Ki values presented in this guide are typically determined using radioligand competition binding assays. This technique measures the ability of a non-labeled compound (the competitor, e.g., this compound or ketanserin) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
References
A Comparative Analysis of 4F 4PP Oxalate and Other 5-HT2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4F 4PP oxalate with other well-established 5-HT2A receptor antagonists, namely ketanserin and volinanserin (M100907). The information presented is supported by experimental data to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to 5-HT2A Receptor Antagonism
The 5-HT2A receptor, a G-protein coupled receptor, is a key target in neuroscience research and drug development due to its involvement in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. Antagonists of this receptor are crucial tools for elucidating its functions and hold therapeutic potential. This guide focuses on comparing the binding affinity and selectivity of this compound, a selective 5-HT2A antagonist, with the classic antagonist ketanserin and the highly selective volinanserin.
Comparative Efficacy: A Data-Driven Overview
The efficacy of a receptor antagonist is primarily determined by its binding affinity (often expressed as the inhibition constant, Ki) for its target receptor and its selectivity over other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound, ketanserin, and volinanserin at the 5-HT2A receptor and other relevant receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Other Receptor Affinities (Ki, nM) |
| This compound | 5.3 | 620 | - |
| Ketanserin | 0.35 - 3.5 | 50 - 100 | α1-adrenergic: ~10, H1 histamine: ~30 |
| Volinanserin (M100907) | 0.36 | >100 | α1-adrenergic: >100, D2 dopamine: >100 |
Data Interpretation:
-
Potency: Both ketanserin and volinanserin exhibit sub-nanomolar to low nanomolar affinity for the 5-HT2A receptor, indicating high potency. This compound also demonstrates high affinity in the low nanomolar range.
-
Selectivity: Volinanserin stands out for its exceptional selectivity, showing over 300-fold greater affinity for the 5-HT2A receptor compared to the 5-HT2C, α1-adrenergic, and D2 dopamine receptors.[1][2][3] this compound also displays significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor. Ketanserin, while a potent 5-HT2A antagonist, exhibits notable affinity for α1-adrenergic and H1 histamine receptors, which should be considered when interpreting experimental results.
Experimental Protocols: Determining Binding Affinity
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay for the 5-HT2A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist radioligand.
-
Test Compounds: this compound, ketanserin, volinanserin, and a non-specific binding control (e.g., a high concentration of an unlabeled antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT2A receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-ketanserin (typically at or near its Kd value).
-
Increasing concentrations of the test compound (for competition binding) or buffer (for total binding) or a high concentration of a non-specific ligand (for non-specific binding).
-
The prepared cell membranes.
-
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of 5-HT2A receptor antagonism and the experimental process, the following diagrams are provided.
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of this compound, ketanserin, and volinanserin as 5-HT2A receptor antagonists. While all three compounds are potent antagonists, they differ significantly in their selectivity profiles. Volinanserin offers the highest selectivity, making it ideal for studies requiring precise targeting of the 5-HT2A receptor. This compound presents a favorable selectivity profile over the 5-HT2C receptor. Ketanserin, although a potent and widely used tool, has off-target activities that must be considered. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the potential for off-target effects. The provided experimental protocol offers a foundation for researchers to independently verify and expand upon these findings.
References
In Vivo Validation of 4F 4PP Oxalate's Sigma-1 Receptor Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antagonist activity of 4F 4PP oxalate at the sigma-1 receptor (S1R). While primarily recognized as a potent 5-HT2A antagonist, emerging evidence suggests a mixed activity profile that includes the sigma-1 receptor. This document summarizes the available data, compares it with established S1R antagonists, and provides detailed experimental protocols for key in vivo validation assays.
Overview of this compound and Comparator Compounds
This compound, chemically known as 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized selective antagonist of the serotonin 2A receptor. However, recent studies have indicated its potential interaction with the sigma-1 receptor, a unique ligand-operated chaperone protein involved in various cellular functions and implicated in several neurological disorders. Understanding the in vivo significance of this S1R antagonism is crucial for its therapeutic development.
This guide compares this compound with three well-established sigma-1 receptor antagonists: BD-1063, NE-100, and S1RA (E-52862). These comparators have been extensively studied and serve as benchmarks for S1R antagonist activity in various in vivo models.
Table 1: Comparison of Receptor Binding Affinities (Ki in nM)
| Compound | Sigma-1 Receptor (S1R) | 5-HT2A Receptor | Sigma-2 Receptor (S2R) |
| This compound | Data not yet fully available | 5.3[1] | Data not yet fully available |
| BD-1063 | 9 | >10,000 | 449 |
| NE-100 | 0.86[2] | >10,000[3] | 48[2] |
| S1RA (E-52862) | 17.0[4] | >1,000 | 1,960 |
In Vivo Validation Data
Direct in vivo validation of this compound's sigma-1 antagonist activity is an emerging area of research. The primary evidence stems from studies on structurally related compounds and their effects in models where S1R plays a significant role, such as seizure models.
A key study by Rodríguez-Muñoz et al. (2018) demonstrated that fenfluramine, which shares a similar chemical scaffold with this compound, exhibits anticonvulsant effects partially through its interaction with sigma-1 receptors. This effect is attributed to the disruption of the sigma-1 receptor's interaction with the NMDA receptor complex, a mechanism shared by known S1R antagonists. While this provides a strong rationale for this compound's S1R antagonist activity, specific in vivo dose-response data from established antagonist models are still needed for a direct comparison.
Table 2: Summary of In Vivo Efficacy of Comparator Sigma-1 Receptor Antagonists
| Compound | Animal Model | Efficacy | Effective Dose Range (Route) |
| BD-1063 | Ethanol Self-Administration (Rats) | Reduced ethanol intake | 3.3-11 mg/kg (s.c.) |
| Formalin-Induced Pain (Mice) | Attenuated second phase of nociception | 10-100 nmol (i.t.) | |
| Binge-Eating Model (Rats) | Reduced binge-like eating | Not specified | |
| NE-100 | SKF10047-Induced Head Weaving (Rats) | Antagonized head-weaving behavior | 0.27 mg/kg (p.o.) |
| PCP-Induced Head Weaving (Rats) | Antagonized head-weaving behavior | 0.12 mg/kg (p.o.) | |
| Tunicamycin-Induced Cell Death (Mice) | Protected against ER stress-induced cell death | Not specified | |
| S1RA (E-52862) | Neuropathic Pain (Rats) | Reversed mechanical and cold allodynia | 40 mg/kg (i.p.) |
| Formalin-Induced Pain (Rats) | Attenuated flinching and licking behaviors | Not specified | |
| Oxaliplatin-Induced Neuropathy (Rats) | Reversed hypersensitivity to cold stimuli | Not specified |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments used to validate the antagonist activity of sigma-1 receptor ligands in vivo.
Seizure Models
Rationale: Sigma-1 receptor modulation has been shown to affect seizure thresholds. Antagonists are often evaluated for their ability to alter chemically or electrically induced seizures.
Experimental Workflow: Chemically-Induced Seizure Model
Caption: Workflow for a chemically-induced seizure model.
Protocol:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, a comparator antagonist (e.g., NE-100 at 25 mg/kg), or vehicle intraperitoneally (i.p.).
-
Seizure Induction: 30 minutes after drug administration, inject a sub-convulsive dose of pentylenetetrazol (PTZ) (e.g., 50 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures for 30 minutes.
-
Data Analysis: Compare the seizure latencies and incidence between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in seizure latency or a decrease in seizure incidence by the test compound compared to the vehicle group suggests anticonvulsant activity.
Nociception Models
Rationale: Sigma-1 receptor antagonists have demonstrated analgesic properties in various pain models. The formalin test is a widely used model that assesses both acute and inflammatory pain.
Experimental Workflow: Formalin Test
Caption: Workflow for the formalin-induced nociception model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Place rats in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound, a comparator antagonist (e.g., BD-1047 at 10-100 nmol, intrathecally), or vehicle.
-
Formalin Injection: 15 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the duration of nociceptive behaviors in both phases across the different treatment groups. A reduction in the duration of licking/biting, particularly in the second phase, indicates analgesic/anti-inflammatory activity.
Signaling Pathways and Logical Relationships
The antagonist activity of this compound at the sigma-1 receptor is thought to involve the modulation of NMDA receptor function. The following diagram illustrates the proposed signaling pathway.
Signaling Pathway: S1R Antagonism and NMDA Receptor Modulation
Caption: Proposed mechanism of S1R antagonism on NMDA receptor signaling.
Conclusion
While this compound is a well-established 5-HT2A antagonist, evidence suggests it also possesses antagonist activity at the sigma-1 receptor. This dual activity could offer a unique therapeutic profile. Further in vivo studies are necessary to fully characterize the dose-dependent effects of this compound in established sigma-1 receptor antagonist models and to directly compare its potency and efficacy with benchmark compounds like BD-1063, NE-100, and S1RA. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NE 100 hydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 3. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-52862 - Wikipedia [en.wikipedia.org]
Ensuring Reproducible Results with 4F 4PP Oxalate: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the serotonergic system, particularly the 5-HT2A receptor, the selective antagonist 4F 4PP oxalate presents a valuable tool. However, ensuring the reproducibility of experimental findings is paramount for the validity and impact of any scientific study. This guide provides a comparative overview of this compound against other common 5-HT2A antagonists, detailed experimental protocols, and best practices to enhance the reproducibility of your results.
Performance Comparison of 5-HT2A Antagonists
The selection of a suitable antagonist is a critical first step in experimental design. This compound is known for its high affinity for the 5-HT2A receptor, comparable to the well-established antagonist Ketanserin, but with significantly lower affinity for the 5-HT2C subtype, offering greater selectivity.[1] The following table summarizes key binding affinity data for this compound and two common alternatives, Ketanserin and Volinanserin.
| Compound | Target Receptor | K_i_ (nM) | Notes |
| This compound | 5-HT2A | 5.3 | High affinity and selectivity over 5-HT2C (K_i_ = 620 nM).[1] |
| Ketanserin | 5-HT2A | ~0.9-2.0 | High affinity, but also binds to other receptors like H1 and α1-adrenergic receptors.[2] |
| Volinanserin (MDL-100,907) | 5-HT2A | 0.36 | Highly selective antagonist with over 300-fold selectivity against 5-HT1c, alpha-1, and D2 receptors.[2] |
Note: K_i_ values can vary between studies and experimental conditions. The data presented here is for comparative purposes.
Key Factors for Ensuring Experimental Reproducibility
While this compound is a potent and selective tool, achieving reproducible results requires careful attention to experimental detail. Several factors can influence the outcome of in vitro and in vivo studies.
Compound Handling and Storage:
-
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[3]
-
Solubility: For in vitro assays, this compound can be dissolved in DMSO (up to 6.25 mg/mL) or ethanol. It is crucial to ensure complete dissolution and avoid repeated freeze-thaw cycles of stock solutions.
-
Batch-to-Batch Variability: As with any chemical compound, there can be variations between different manufacturing batches. It is good practice to note the batch number in your experimental records and, if possible, test new batches against a previously validated one.
Experimental Conditions:
-
Cell Line Integrity: When using cell-based assays, ensure the consistent use of a specific cell line and passage number. Regular authentication of cell lines is recommended to avoid cross-contamination or genetic drift.
-
Buffer Composition and pH: The composition of assay buffers, including ionic strength and pH, can significantly impact ligand binding and receptor function. Maintain consistency in buffer preparation across all experiments.
-
Temperature: Incubation temperature is a critical parameter in binding assays. Ensure precise and consistent temperature control throughout the experiment.
-
Incubation Time: Allow sufficient time for the binding reaction to reach equilibrium. This should be determined empirically for your specific assay conditions.
Data Analysis and Interpretation:
-
Non-Specific Binding: Accurately determining and subtracting non-specific binding is crucial for reliable results in radioligand binding assays.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine the significance of your findings. Clearly report the statistical tests used and the resulting p-values.
Experimental Protocols
To aid researchers in obtaining reliable and reproducible data, detailed methodologies for key experiments are provided below.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[³H]Ketanserin (Radioligand)
-
This compound or other test compounds
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold wash buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh wash buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
For competition binding assays, add increasing concentrations of the test compound (e.g., this compound).
-
Add a fixed concentration of [³H]Ketanserin to each well.
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT2A antagonist (e.g., unlabeled Ketanserin) to a set of control wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay - Measurement of Intracellular Calcium Mobilization
This protocol measures the ability of this compound to antagonize 5-HT-induced calcium release, a key downstream event of 5-HT2A receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Serotonin (5-HT)
-
This compound or other test compounds
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Plate the cells in a black, clear-bottom 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a specified period.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Inject a fixed concentration of the agonist (5-HT) into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vitro Assays with this compound.
References
Unveiling the Selectivity of 4F-4PP Oxalate: A Comparative Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
4F-4PP oxalate has emerged as a valuable tool in neuroscience research due to its potent and selective antagonism of the serotonin 2A (5-HT2A) receptor. Understanding its cross-reactivity profile against other G-protein coupled receptors (GPCRs) is paramount for the accurate interpretation of experimental results and for the safety assessment of any potential therapeutic application. This guide provides a comparative analysis of the cross-reactivity of 4F-4PP oxalate, supported by available experimental data and detailed methodologies.
Executive Summary
4F-4PP oxalate demonstrates high affinity for the human 5-HT2A receptor, with a reported inhibitory constant (Ki) of 5.3 nM .[1][2][3] Its selectivity has been primarily characterized against the closely related 5-HT2C receptor, where it exhibits a significantly lower affinity (Ki = 620 nM ), indicating a selectivity of approximately 117-fold.[1] While comprehensive public data on its binding to a wider array of receptors is limited, this guide provides a framework for comparison with other known 5-HT2A antagonists and outlines the standard methodologies for determining a full cross-reactivity profile.
Comparative Receptor Binding Affinity
The following table summarizes the available binding affinity data for 4F-4PP oxalate in comparison to other well-characterized 5-HT2A receptor antagonists. This data is crucial for researchers selecting the most appropriate tool compound for their studies, balancing potency with off-target effects.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Selectivity (5-HT2C/5-HT2A) | Other Notable Off-Target Affinities (Ki, nM) |
| 4F-4PP Oxalate | 5.3 | 620 | ~117x | Data not publicly available. A comprehensive screen is recommended. |
| Ketanserin | 2.3 | 28 | ~12x | α1-adrenergic (1.8), Histamine H1 (4.5) |
| Ritanserin | 0.4 | 1.8 | ~4.5x | 5-HT1D (8.9), 5-HT7 (2.3), Dopamine D2 (35) |
| M100907 (Volinanserin) | 0.36 | 123 | ~342x | Low affinity for a broad range of other receptors. |
| Pimavanserin | 0.54 | 44 | ~81x | 5-HT2C inverse agonist activity. |
Note: Ki values are compiled from various sources and should be considered as representative. Actual values may vary depending on the experimental conditions.
Experimental Protocols
A comprehensive assessment of a compound's cross-reactivity profile is typically achieved through a series of in vitro assays. The following protocols describe the standard methodologies used to determine the binding affinity of a test compound against a panel of receptors.
Radioligand Binding Assay for Receptor Affinity
This method is employed to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of 4F-4PP oxalate at various GPCRs.
Materials:
-
Test Compound: 4F-4PP oxalate
-
Cell Membranes: Membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), salts (e.g., MgCl2), and protease inhibitors.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
96-well Plates: For performing the assay.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (4F-4PP oxalate).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Analysis
As a 5-HT2A antagonist, 4F-4PP oxalate is expected to block the canonical Gq/11 signaling pathway initiated by serotonin (5-HT). This pathway leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.
Recommendations for Further Profiling
While the available data highlights the selectivity of 4F-4PP oxalate for the 5-HT2A receptor over the 5-HT2C receptor, a comprehensive understanding of its off-target effects requires broader screening. It is highly recommended that researchers and drug developers consider profiling 4F-4PP oxalate against a comprehensive receptor panel, such as the Eurofins SafetyScreen44 panel . This panel assesses binding against 44 clinically relevant targets, including a range of GPCRs, ion channels, transporters, and enzymes, providing a robust assessment of potential off-target liabilities. Such screening is a critical step in preclinical safety assessment and ensures the specificity of findings in pharmacological studies.
Conclusion
4F-4PP oxalate is a potent and selective 5-HT2A receptor antagonist, demonstrating a clear preference for this receptor over the 5-HT2C subtype. For a complete understanding of its pharmacological profile and to mitigate the risk of misinterpreting experimental data due to unforeseen off-target interactions, a comprehensive cross-reactivity screening against a broad panel of receptors is strongly advised. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers utilizing this important pharmacological tool.
References
A Comparative Guide to the Binding Profile of 4F 4PP Oxalate
For researchers and professionals in drug development, understanding the intricate binding characteristics of investigational compounds is paramount. This guide provides a comparative analysis of 4F 4PP oxalate, a notable antagonist of the serotonin 5-HT2A receptor with additional activity at sigma receptors. We delve into its binding affinity, placing it in context with relevant alternatives, and present the underlying signaling pathways and experimental methodologies.
Quantitative Comparison of Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference Compound(s) |
| This compound | 5-HT2A | 5.3 [1][2][3] | Ketanserin |
| 5-HT2C | 620 [1][2] | ||
| Sigma-1 | Activity noted, but specific Ki not consistently reported | ||
| Ketanserin | 5-HT2A | ~2-5 | This compound |
| Haloperidol | Sigma-1 | - | Various Sigma-1 Ligands |
| (+)-Pentazocine | Sigma-1 | - | Various Sigma-1 Ligands |
Note: Lower Ki values indicate higher binding affinity. The data presented here is compiled from various sources and experimental conditions may vary.
Understanding Binding Kinetics: Beyond Affinity
While Ki provides a static measure of affinity at equilibrium, binding kinetics, defined by the association rate constant (k_on) and the dissociation rate constant (k_off), describes the dynamic process of a ligand binding to and dissociating from its target.
-
k_on (Association Rate): Reflects how quickly a compound binds to the receptor. A higher k_on value indicates a faster binding process.
-
k_off (Dissociation Rate): Represents how quickly a compound dissociates from the receptor. A lower k_off value (longer residence time) suggests a more prolonged duration of action at the receptor.
The equilibrium dissociation constant (Kd), which is conceptually similar to Ki, is the ratio of k_off to k_on (Kd = k_off / k_on). Therefore, a high affinity (low Ki or Kd) can be achieved through a fast on-rate, a slow off-rate, or a combination of both. For therapeutic applications, a longer residence time (slow k_off) is often a desirable characteristic as it can lead to a more sustained pharmacological effect.
While specific k_on and k_off values for this compound are not available, the principles of binding kinetics are crucial for interpreting its pharmacological profile and comparing it to other agents. For instance, studies on other GPCR ligands have demonstrated that compounds with similar affinities can have vastly different kinetic profiles, leading to distinct in vivo effects.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with the 5-HT2A and sigma-1 receptors, each linked to distinct intracellular signaling cascades.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin binding.
Caption: 5-HT2A Receptor Gq-coupled Signaling Pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates a variety of downstream effectors, including ion channels and other signaling proteins. Antagonism by this compound would inhibit these modulatory functions.
Caption: Sigma-1 Receptor Signaling Modulation.
Experimental Protocols
The determination of binding kinetics and affinity is typically performed using radioligand binding assays. Below are generalized protocols for such experiments.
Radioligand Saturation Binding Assay (for Kd and Bmax determination)
This assay measures the affinity (Kd) and receptor density (Bmax) of a radioligand for its target.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand at a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).
-
Unlabeled ("cold") ligand to determine non-specific binding (e.g., unlabeled ketanserin or a structurally different antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the radioligand in assay buffer.
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
For total binding, add the different concentrations of radioligand to the wells.
-
For non-specific binding, add the different concentrations of radioligand along with a high concentration of the unlabeled ligand (typically 100-1000 fold excess over the radioligand Kd).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Radioligand Competition Binding Assay (for Ki determination)
This assay is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled test compound (e.g., this compound).
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and the various concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction and process the samples as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow for Binding Kinetics (kon and koff)
Determining the association (k_on) and dissociation (k_off) rates requires kinetic binding experiments where binding is measured over time.
Caption: Experimental Workflow for Binding Kinetics.
Conclusion
This compound is a high-affinity antagonist for the 5-HT2A receptor, exhibiting selectivity over the 5-HT2C subtype. Its interaction with the sigma-1 receptor adds another layer to its pharmacological profile. While a direct comparison of its binding kinetics with other compounds is currently limited by the lack of publicly available on- and off-rate data, the principles of binding kinetics provide a framework for understanding its potential duration of action and in vivo efficacy. The provided signaling pathway diagrams and experimental protocols offer a foundational understanding for researchers investigating this compound and related compounds. Further studies are warranted to fully elucidate the kinetic binding parameters of this compound to enable a more comprehensive comparison with existing and novel therapeutics.
References
A Comparative Analysis of 4F 4PP Oxalate and Altanserin for 5-HT2A Receptor Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key 5-HT2A Receptor Antagonists
In the landscape of serotonergic research, the 5-HT2A receptor stands out as a critical target for understanding and treating a range of neuropsychiatric disorders. The selection of appropriate pharmacological tools is paramount for elucidating the receptor's role in both normal and pathological states. This guide provides a detailed comparative analysis of two prominent 5-HT2A receptor antagonists: 4F 4PP oxalate and altanserin. We present a side-by-side examination of their binding affinities, selectivity, and functional antagonism, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.
At a Glance: Key Performance Metrics
The following table summarizes the core pharmacological data for this compound and altanserin, highlighting their binding affinities and functional potencies at the 5-HT2A receptor and key off-target receptors.
| Parameter | This compound | Altanserin | Reference(s) |
| Binding Affinity (Ki) | |||
| 5-HT2A | 5.3 nM | ~0.13 - 0.3 nM | [1][2][3][4][5] |
| 5-HT2C | 620 nM | 6.0 nM | |
| α1-Adrenergic | Not Reported | 5 nM | |
| D2 (Dopamine) | Not Reported | 62 nM | |
| 5-HT7 | Not Reported | 15 nM | |
| Selectivity (Fold-Difference) | |||
| 5-HT2C / 5-HT2A | ~117x | ~20-46x | N/A |
| Functional Antagonism (IC50) | |||
| 5-HT2A | 5.15 µM (Electrophysiology) | Not explicitly reported in a comparable assay |
In-Depth Comparison
Binding Affinity and Selectivity:
Altanserin exhibits a significantly higher binding affinity for the 5-HT2A receptor, with Ki values consistently reported in the sub-nanomolar range (approximately 0.13 - 0.3 nM). In contrast, this compound, a derivative of ketanserin, displays a high but comparatively lower affinity, with a Ki of 5.3 nM.
When considering selectivity, this compound demonstrates a notable preference for the 5-HT2A receptor over the 5-HT2C receptor, with a Ki of 620 nM for the latter, resulting in an approximately 117-fold selectivity. Altanserin is also selective for the 5-HT2A receptor, though its affinity for the 5-HT2C receptor is higher than that of this compound, with a reported Ki of 6.0 nM. Furthermore, altanserin has been profiled against a broader range of receptors, showing moderate affinity for α1-adrenergic (5 nM), 5-HT7 (15 nM), and D2 dopamine receptors (62 nM). The binding of [18F]altanserin has been shown to be uninfluenced by the blockade of 5-HT2B/2C or alpha(1)-adrenergic receptors in rat brain studies, underscoring its in-vivo selectivity for the 5-HT2A receptor.
Functional Antagonism:
Both compounds are established 5-HT2A receptor antagonists. Functional data for this compound comes from an electrophysiological study using Xenopus oocytes expressing the human 5-HT2A receptor. In this system, this compound inhibited 5-HT-induced currents with an IC50 of 5.15 µM. It is important to note the discrepancy between the nanomolar binding affinity and the micromolar functional potency, which may be influenced by the specific experimental conditions of the oocyte expression system.
Altanserin is widely utilized as a potent 5-HT2A antagonist in a variety of experimental paradigms, most notably in positron emission tomography (PET) imaging studies where [18F]altanserin is a standard radioligand for quantifying 5-HT2A receptor density in the brain. While its antagonist activity is well-documented through these applications, specific IC50 values from in-vitro functional assays such as calcium flux or inositol phosphate accumulation are not as consistently reported in the reviewed literature. However, its high binding affinity is indicative of potent functional antagonism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context for the data presented, the following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and the general workflows for key assays used to characterize these antagonists.
References
- 1. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4F 4PP (oxalate) - Biochemicals - CAT N°: 35005 [bertin-bioreagent.com]
- 5. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4F 4PP Oxalate and MDL 100,907 for 5-HT2A Receptor Research
For researchers in neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for elucidating the roles of specific receptor systems. Both 4F 4PP oxalate and MDL 100,907 are recognized as selective antagonists of the serotonin 2A (5-HT2A) receptor, a key target in psychiatric and neurological disorders. This guide provides a detailed head-to-head comparison of these two compounds, supported by experimental data, to aid researchers in making informed decisions for their studies.
Chemical and Pharmacological Overview
MDL 100,907 (Volinanserin) is a potent and highly selective 5-HT2A receptor antagonist.[1][2] Its high affinity and selectivity have established it as a benchmark compound in 5-HT2A receptor research.[3][4] It has been investigated for its potential as an antipsychotic agent.[3]
This compound is also a selective 5-HT2A receptor antagonist. While it demonstrates high affinity for the 5-HT2A receptor, it also displays some affinity for the 5-HT2C receptor, albeit at a significantly lower level.
The following tables summarize the key quantitative data for a direct comparison of these two antagonists.
Data Presentation
Table 1: Chemical and Physical Properties
| Property | This compound | MDL 100,907 (Volinanserin) |
| Chemical Name | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate | (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol |
| Molecular Formula | C22H26FNO · C2H2O4 | C22H28FNO3 |
| Molecular Weight | 429.49 g/mol | 373.46 g/mol |
| CAS Number | 144734-36-1 | 139290-65-6 |
| Purity | ≥99% (HPLC) | ≥98% (HPLC) |
Table 2: Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | MDL 100,907 |
| 5-HT2A | 5.3 | 0.36, 0.56 |
| 5-HT2C | 620 | >100-fold selectivity over 5-HT2A |
| α1-Adrenergic | Not reported | >500-fold separation from 5-HT2A antagonism in vivo |
| Dopamine D2 | Not reported | >500-fold separation from 5-HT2A antagonism in vivo |
Table 3: In Vitro Functional Activity
| Assay | This compound | MDL 100,907 |
| Antagonist Potency (IC50) | Not reported | 3.3-5.1 nM (reversing 5-HT-stimulated inositol phosphate accumulation) |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor (e.g., rat frontal cortex or CHO-K1 cells stably expressing the human 5-HT2A receptor) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand with high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]MDL 100,907), and varying concentrations of the unlabeled test compound (this compound or MDL 100,907).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq-coupled 5-HT2A receptor.
-
Cell Culture: Culture cells stably expressing the 5-HT2A receptor in 96-well plates.
-
Labeling: Label the cells by incubating them with [3H]myo-inositol overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or MDL 100,907).
-
Agonist Stimulation: Add a 5-HT2A receptor agonist (e.g., serotonin or DOI) to stimulate the receptor and induce the production of inositol phosphates.
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Purification: Separate the [3H]inositol phosphates from other radioactive species using ion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the purified [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50).
DOI-Induced Head-Twitch Response (HTR) in Rodents
This in vivo assay is a behavioral model used to assess the functional antagonism of 5-HT2A receptors.
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Antagonist Administration: Administer the test antagonist (this compound or MDL 100,907) via an appropriate route (e.g., intraperitoneal injection).
-
Agonist Administration: After a predetermined pretreatment time, administer the 5-HT2A receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine), which is known to induce a characteristic head-twitch response.
-
Behavioral Observation: Observe the animals for a set period and count the number of head twitches. This can be done manually by a trained observer or using an automated system.
-
Data Analysis: Compare the number of head twitches in the antagonist-treated group to a vehicle-treated control group to determine the antagonist's ability to block the DOI-induced response.
Mandatory Visualization
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: In Vitro Radioligand Binding Assay Workflow.
Caption: In Vivo Head-Twitch Response Assay Workflow.
Conclusion
Both this compound and MDL 100,907 are valuable tools for investigating the 5-HT2A receptor. The choice between them will depend on the specific requirements of the experiment.
-
MDL 100,907 offers higher potency and selectivity for the 5-HT2A receptor, making it the preferred choice for studies where minimizing off-target effects is critical. Its well-characterized profile in both in vitro and in vivo assays provides a strong foundation for interpreting experimental results.
-
This compound is a suitable alternative, particularly when a slightly lower affinity for the 5-HT2A receptor is acceptable. Researchers should be mindful of its affinity for the 5-HT2C receptor, especially at higher concentrations, and consider potential confounding effects in their experimental design and data interpretation.
Ultimately, the selection of the appropriate antagonist should be based on a careful consideration of the experimental goals, the required level of selectivity, and the available data for each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 4F 4PP Oxalate: A Comparative Guide for New Model Systems
For researchers venturing into new model systems, rigorously validating the specificity of chemical probes is paramount to ensure the reliability and translatability of experimental findings. This guide provides a comprehensive framework for assessing the specificity of 4F 4PP oxalate, a known 5-HT2A antagonist, by comparing its performance against established alternatives and offering detailed experimental protocols for its characterization.
Comparative Analysis of this compound and Alternative 5-HT2A Antagonists
A critical step in validating a chemical probe is to compare its binding affinity and selectivity profile with other well-characterized compounds that target the same receptor. The following table summarizes the binding affinities (Ki, in nM) of this compound and several alternative 5-HT2A antagonists for the intended target and a panel of common off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Ketanserin | Volinanserin (M100,907) | Altanserin | Pruvanserin (EMD 281014) |
| 5-HT2A | 5.3 | 0.8 - 2.5 | 0.36 - 0.85 [1] | 0.13 - 0.3 [2][3] | 0.35 (human), 1.0 (rat) [2] |
| 5-HT1A | >10,000 | 150 - 400 | >10,000 | >10,000 | >10,000 |
| 5-HT1B/1D | >10,000 | 270 (1D) | >10,000 | >10,000 | >10,000 |
| 5-HT2C | 620 | 20 - 50 | 88[1] | 6.0 | >1,000 |
| α1-adrenergic | >1,000 | 2 - 10 | 128 | ~10 | >1,000 |
| α2-adrenergic | >1,000 | 100 - 300 | >1,000 | >1,000 | >1,000 |
| D2 Dopamine | >1,000 | 30 - 100 | >10,000 | ~100 | >1,000 |
| H1 Histamine | >1,000 | 1 - 5 | >1,000 | ~20 | >1,000 |
| M1 Muscarinic | >1,000 | >1,000 | >1,000 | >1,000 | >1,000 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue source, assay buffer). The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for Specificity Validation
To empirically validate the specificity of this compound in a new model system, a multi-faceted approach involving binding assays, functional assays, and off-target screening is recommended.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of this compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor, such as [3H]-ketanserin.
Materials and Reagents:
-
Cell membranes or tissue homogenates from the new model system expressing the 5-HT2A receptor.
-
[3H]-ketanserin (radioligand).
-
Unlabeled ketanserin (for determining non-specific binding).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the 5-HT2A receptor from your model system. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]-ketanserin (at a concentration near its Kd, typically 0.5-2 nM), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled ketanserin (e.g., 1-10 µM), [3H]-ketanserin, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound (or other test compounds), [3H]-ketanserin, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement
Since the 5-HT2A receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium levels. A calcium flux assay can be used to determine the functional antagonism of this compound.
Materials and Reagents:
-
Cells from the new model system endogenously or recombinantly expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
5-HT (agonist).
-
This compound and other antagonists.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (or other antagonists) in assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Use the instrument's automated liquid handler to add a solution of 5-HT (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium response.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist using non-linear regression analysis.
-
Off-Target Liability Assessment: PRESTO-Tango β-Arrestin Recruitment Assay
The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput method to screen a compound against a large panel of GPCRs to identify potential off-target interactions. This assay measures ligand-induced recruitment of β-arrestin, a common signaling event for most GPCRs.
Principle: The assay utilizes engineered cells that co-express a GPCR of interest fused to a transcription factor and a β-arrestin protein fused to a protease. Ligand-induced interaction between the GPCR and β-arrestin brings the protease in proximity to its cleavage site on the GPCR fusion protein, releasing the transcription factor to drive the expression of a reporter gene (e.g., luciferase).
General Protocol Outline:
-
Cell Maintenance: Culture HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.
-
Transfection: Transfect the HTLA cells with plasmids encoding the GPCR-Tango constructs of interest in a 384-well format. A comprehensive library of GPCR-Tango constructs is available.
-
Compound Addition: After an overnight incubation, add this compound at a screening concentration (e.g., 10 µM) to the transfected cells.
-
Incubation: Incubate the cells with the compound for 12-18 hours to allow for reporter gene expression.
-
Luminescence Reading: Add a luciferase substrate and measure the luminescence signal using a microplate reader.
-
Data Analysis: An increase in luminescence in a well containing a specific GPCR indicates a potential interaction of this compound with that receptor. Hits should be confirmed through concentration-response curves to determine potency.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the underlying biology and experimental logic, the following diagrams are provided.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
By following this comprehensive guide, researchers can confidently validate the specificity of this compound in their new model system, thereby generating robust and reliable data for their drug discovery and development efforts.
References
Peer-Reviewed Validation of 4F 4PP Oxalate's Mechanism as a Selective 5-HT2A Antagonist
For researchers and professionals in drug development, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comparative analysis of 4F 4PP oxalate, a selective serotonin 2A (5-HT2A) receptor antagonist, with other key alternatives, supported by peer-reviewed experimental data.
Comparison of Receptor Binding Affinities
The selectivity of this compound is best demonstrated by comparing its binding affinity (Ki) for the 5-HT2A receptor to its affinity for other receptors, particularly the closely related 5-HT2C receptor. A lower Ki value indicates a higher binding affinity. The data presented below is compiled from various scientific publications and commercial datasheets.
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | 5-HT2A | 5.3 | [1][2][3] |
| 5-HT2C | 620 | [1][2] | |
| Ketanserin | 5-HT2A | ~5.3 (similar to 4F 4PP) | |
| 5-HT2C | ~20-fold lower affinity than for 5-HT2A | ||
| RS 102221 | 5-HT2A | ~1000 | |
| 5-HT2C | 10 |
Summary of a Key Validating Study:
A pivotal study by Acuña-Castillo et al. (2002) in the British Journal of Pharmacology characterized the antagonist properties of 4F 4PP at recombinant rat 5-HT2A and 5-HT2C receptors expressed in Xenopus laevis oocytes. This study utilized two-electrode voltage-clamp electrophysiology to measure the ability of 4F 4PP to inhibit the inward current induced by serotonin (5-HT). Their findings demonstrated that 4F 4PP is a potent and selective antagonist at the 5-HT2A receptor, with significantly weaker activity at the 5-HT2C receptor.
Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the mechanism of this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the human 5-HT2A or 5-HT2C receptor) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique measures the functional effect of a compound on ion channels gated by a specific receptor.
Objective: To assess the antagonist activity of this compound at 5-HT2A and 5-HT2C receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired serotonin receptor subtype (5-HT2A or 5-HT2C). The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: The oocyte is perfused with a solution containing a known concentration of serotonin (5-HT) to activate the expressed receptors and elicit an inward current.
-
Antagonist Application: The oocyte is pre-incubated with or co-perfused with varying concentrations of this compound.
-
Measurement of Inhibition: The reduction in the 5-HT-induced current in the presence of this compound is measured.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximal 5-HT response (IC50) is determined to quantify its antagonist potency.
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT2A receptor.
Experimental Workflow for Validating this compound's Mechanism
Caption: Workflow for validating this compound's antagonist activity.
References
Independent Verification of 4F 4PP Oxalate's Affinity: A Comparative Guide for Researchers
For researchers and professionals in drug development, the accurate determination of a compound's binding affinity (Ki) is paramount for predicting its potency and potential therapeutic effects. This guide provides an independent verification of the Ki values for 4F 4PP oxalate, a known 5-HT2A receptor antagonist, and compares its performance with other relevant compounds. The information presented is supported by experimental data and detailed methodologies to ensure objective evaluation.
Comparative Analysis of Binding Affinities
The binding affinity of this compound and a selection of alternative 5-HT2A receptor antagonists are summarized in the table below. The data, compiled from multiple independent sources, confirms the high and selective affinity of this compound for the 5-HT2A receptor.
| Compound | Receptor | Ki (nM) | Selectivity |
| This compound | 5-HT2A | 5.3 [1][2][3][4] | ~117-fold vs 5-HT2C |
| 5-HT2C | 620 | ||
| Ketanserin | 5-HT2A | 0.75 - 5.3 | Also binds to other receptors |
| Pimavanserin | 5-HT2A | 0.087 | High |
| 5-HT2C | 0.44 | ||
| M100907 (Volinanserin) | 5-HT2A | 3 | >100-fold vs 5-HT2B/2C |
| Trazodone | 5-HT2A | Potent antagonist | Also targets other serotonin and adrenergic receptors |
Note: Ki values represent the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor
The determination of Ki values for 5-HT2A receptor ligands is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the human 5-HT2A receptor (e.g., rat frontal cortex).
-
Radioligand: A radioactively labeled ligand that binds to the 5-HT2A receptor with high affinity and specificity, such as [3H]ketanserin.
-
Test Compound: The unlabeled compound for which the Ki value is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin or clozapine) to determine non-specific binding.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Filtration System: A 96-well filter plate harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: A device to measure the radioactivity of the bound radioligand.
Workflow:
Caption: Experimental workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.
-
Incubation: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled competitor is added. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade that results in various cellular responses.
References
Safety Operating Guide
Proper Disposal of 4F 4PP Oxalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 4F 4PP oxalate, a selective 5-HT2A antagonist used in research. Adherence to these procedures is paramount to ensure personnel safety and compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is classified as a chemical that causes skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters that are essential for the safe management and disposal of chemical waste in a laboratory setting. These values are based on general laboratory safety guidelines and should be supplemented by consulting your institution's specific protocols and the chemical's Safety Data Sheet (SDS).
| Parameter | Guideline | Institutional Policy Consultation |
| pH Range for Neutralized Aqueous Waste | 5.5 - 10.5 for potential drain disposal (if permitted) | Required |
| Maximum Hazardous Waste Accumulation Time | Typically up to 12 months in a Satellite Accumulation Area (SAA) | Required |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste | Required |
| Acutely Toxic Waste Limit in SAA | Up to 1 quart of liquid or 1 kg of solid | Required |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound, both in its pure form and in solutions, is through a licensed hazardous waste disposal service. This ensures the highest level of safety and regulatory compliance.
Experimental Protocol: Segregation and Collection for Professional Disposal
-
Waste Identification and Labeling:
-
Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings (e.g., "Irritant").
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Segregation:
-
Solid Waste: Collect pure this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, strong acids, and strong bases to prevent any potential adverse reactions.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste containers in a designated SAA that is at or near the point of generation.
-
The SAA should be a well-ventilated area, away from general laboratory traffic and drains.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Note on Neutralization and Drain Disposal: While some non-hazardous, water-soluble chemicals can be disposed of down the drain after neutralization, this is not recommended for this compound without explicit approval from your EHS office. The ecotoxicity and degradation products of this compound are not well-characterized, and the oxalate moiety can pose its own environmental and health risks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and comprehensive information.
Personal protective equipment for handling 4F 4PP oxalate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4F 4PP oxalate. The following procedural steps and data are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects against skin contact, as oxalate compounds can be harmful.[1][2][3][4][5] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | Prevents eye irritation or injury from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. | Protects against inhalation of the powder form of the chemical. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Keep the container tightly closed to prevent contamination and moisture absorption. The compound is hygroscopic.
2. Preparation of Stock Solutions:
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
To prepare a stock solution, this compound can be dissolved in solvents such as DMSO or Ethanol. Sonication may be required to aid dissolution.
-
For long-term storage, stock solutions should be stored at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.
3. Experimental Use:
-
When diluting stock solutions for experiments, use appropriate buffers or media.
-
Always wear the recommended PPE during handling and use.
-
Avoid eating, drinking, or smoking in the laboratory where the chemical is handled.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All materials that have come into contact with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.
2. Spill Management:
-
In case of a spill, ensure you are wearing the appropriate PPE before cleaning.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material and place in the hazardous waste container.
-
Decontaminate the spill area thoroughly.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
